molecular formula C60H61ClN12O9 B12395120 Erk-cliptac

Erk-cliptac

Cat. No.: B12395120
M. Wt: 1129.7 g/mol
InChI Key: AMIFRHOXPKNCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erk-cliptac is a useful research compound. Its molecular formula is C60H61ClN12O9 and its molecular weight is 1129.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H61ClN12O9

Molecular Weight

1129.7 g/mol

IUPAC Name

[1-[4-[[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoylamino]methyl]phenyl]-4-methyl-3,5,6,7,8,9,10,10a-octahydrocycloocta[d]pyridazin-7-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]-2-pyridinyl]but-3-ynyl]carbamate

InChI

InChI=1S/C60H61ClN12O9/c1-3-50(74)67-46-17-6-7-18-47(46)68-55-45(61)35-65-59(70-55)66-40-29-31-62-39(33-40)13-8-9-30-63-60(80)82-41-14-11-15-43-42(26-25-41)36(2)71-72-54(43)38-23-21-37(22-24-38)34-64-51(75)20-5-4-10-32-81-49-19-12-16-44-53(49)58(79)73(57(44)78)48-27-28-52(76)69-56(48)77/h3,6-7,12,16-19,21-24,29,31,33,35,41,43,48,71H,1,4-5,9-11,14-15,20,25-28,30,32,34H2,2H3,(H,63,80)(H,64,75)(H,67,74)(H,69,76,77)(H2,62,65,66,68,70)

InChI Key

AMIFRHOXPKNCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CCCC2C(=NN1)C3=CC=C(C=C3)CNC(=O)CCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC(=O)NCCC#CC7=NC=CC(=C7)NC8=NC=C(C(=N8)NC9=CC=CC=C9NC(=O)C=C)Cl

Origin of Product

United States

Foundational & Exploratory

The ERK Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Extracellular signal-regulated kinase (ERK) signaling pathway, a critical cascade in cellular regulation. Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. This document details the core components of the pathway, its mechanism of activation, downstream effects, and regulatory processes. It also provides detailed protocols for key experimental assays used to investigate ERK signaling.

Core Components and Mechanism of the ERK Signaling Pathway

The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus, influencing a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell membrane.[3]

The core of the pathway consists of a three-tiered kinase cascade:

  • MAPK Kinase Kinase (MAP3K): Typically a member of the Raf kinase family (A-Raf, B-Raf, or c-Raf/Raf-1).

  • MAPK Kinase (MAP2K or MEK): Primarily MEK1 and MEK2.

  • MAPK (ERK): ERK1 (p44 MAPK) and ERK2 (p42 MAPK) are the final kinases in this cascade.

Activation of this cascade begins with the binding of an extracellular ligand, such as a growth factor (e.g., EGF), to its corresponding RTK. This leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane where it activates the small GTPase Ras. Ras, in its active GTP-bound state, recruits and activates Raf kinases at the cell membrane. Activated Raf then phosphorylates and activates MEK, which in turn dually phosphorylates ERK on specific threonine and tyrosine residues (Thr202/Tyr204 in human ERK1 and Thr185/Tyr187 in human ERK2), leading to its activation.

Activated ERK can then phosphorylate a multitude of substrates in both the cytoplasm and the nucleus. Nuclear translocation of activated ERK is a critical step for the regulation of gene expression through the phosphorylation of transcription factors.

Quantitative Dynamics of ERK Signaling

The cellular response to ERK signaling is not merely an on/off switch but is finely tuned by the dynamics of ERK activation, including its amplitude, duration, and subcellular localization. These dynamics are influenced by the strength and nature of the initial stimulus.

Table 1: Kinetics of ERK Pathway Activation upon EGF Stimulation in HEK293 Cells
Time Pointp-EGFR (Y1173) Fold Changep-ERK (T202/Y204) Fold ChangeRas-GTP Fold Change
0 min1.01.01.0
2 min8.53.04.5
5 min10.08.05.0
10 min7.06.03.0
30 min4.02.51.5
60 min2.01.51.0

Data compiled from quantitative immunoblotting experiments. Fold changes are relative to the unstimulated control (0 min).

Table 2: Dose-Response of EGF on ERK Phosphorylation in MCF10A Cells
EGF ConcentrationPeak p-ERK Amplitude (Fold Change)Duration of ERK Activity Pulses (minutes)Frequency of ERK Activity Pulses (per hour)
0.1 ng/mL2.5 ± 0.515 ± 52-3
1 ng/mL5.0 ± 1.020 ± 75-7
10 ng/mL8.0 ± 1.530 ± 10>10
100 ng/mL10.0 ± 2.0SustainedNot applicable

Data represents the mean ± standard deviation from single-cell imaging studies. Fold change is relative to basal p-ERK levels.

Table 3: Nuclear Translocation of ERK2-GFP in Response to Stimulation
Time after StimulationLight-Induced Nuclear/Cytoplasmic RatioEGF-Induced Nuclear/Cytoplasmic Ratio
0 min1.01.0
10 min2.52.8
30 min2.51.5
60 min2.51.2

Data from live-cell imaging of ERK2-GFP translocation. Ratios are normalized to the pre-stimulation baseline.

Regulation of the ERK Signaling Pathway

The activity of the ERK pathway is tightly controlled by a number of regulatory mechanisms to ensure appropriate cellular responses. These include negative feedback loops, the involvement of scaffold proteins, and the action of phosphatases.

Negative Feedback Loops: Activated ERK can phosphorylate and inhibit upstream components of the cascade, including SOS, Raf-1, and MEK1. This feedback creates a desensitization mechanism that can lead to transient signaling in response to a sustained stimulus.

Scaffold Proteins: Proteins such as Kinase Suppressor of Ras (KSR), MEK Partner 1 (MP1), and Sef provide platforms that bring together components of the ERK cascade, enhancing the efficiency and specificity of signal transmission. They can also compartmentalize signaling to specific subcellular locations.

Phosphatases: Dual-specificity phosphatases (DUSPs) can dephosphorylate and inactivate ERK, providing a crucial off-switch for the pathway.

Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates by Western blotting, a standard method to assess pathway activation.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Culture and treat cells as required. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer. d. Scrape and collect the lysate. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. To detect total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following the same immunoblotting procedure. d. Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK levels.

In Vitro MEK1 Kinase Assay

This assay measures the activity of MEK1 by quantifying the phosphorylation of its substrate, a kinase-dead mutant of ERK2.

Materials:

  • Active MEK1 enzyme

  • Kinase-dead ERK2 substrate

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Anti-phospho-ERK1/2 antibody

  • Detection system (e.g., ADP-Glo™ Kinase Assay or radioactive [γ-³²P]ATP with subsequent SDS-PAGE and autoradiography)

Procedure (using a non-radioactive luminescence-based method):

  • Reaction Setup: a. Prepare serial dilutions of the test compound (inhibitor) in DMSO. b. In a 384-well plate, add the test compound or DMSO (vehicle control). c. Add the MEK1 enzyme diluted in assay buffer. d. Initiate the reaction by adding a mixture of the ERK2 substrate and ATP.

  • Kinase Reaction: a. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The light output is proportional to the ADP generated and thus to the MEK1 activity.

  • Data Analysis: a. Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Co-Immunoprecipitation of Endogenous Raf-1 and MEK1

This protocol is used to determine if Raf-1 and MEK1 interact within the cell.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer)

  • Anti-Raf-1 antibody for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Anti-MEK1 antibody for Western blotting

Procedure:

  • Cell Lysate Preparation: a. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions. b. Clarify the lysate by centrifugation.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C. b. Incubate the pre-cleared lysate with the anti-Raf-1 antibody for 2-4 hours or overnight at 4°C. c. Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes. d. Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

  • Elution and Detection: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluate by Western blotting using an anti-MEK1 antibody to detect the co-immunoprecipitated MEK1.

Visualizations of the ERK Signaling Pathway and Experimental Workflows

ERK_Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK binds Grb2_SOS Grb2-SOS RTK->Grb2_SOS recruits Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Raf Raf (MAP3K) Ras_GTP->Raf activates MEK MEK1/2 (MAP2K) Raf->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates Cytoplasmic_Targets Cytoplasmic Targets ERK->Cytoplasmic_Targets phosphorylates Nuclear_Translocation Nuclear Translocation ERK->Nuclear_Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Myc, Elk-1) Nuclear_Translocation->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response regulate

Caption: The canonical ERK/MAPK signaling cascade.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of ERK phosphorylation.

CoIP_Workflow Cell_Lysis 1. Cell Lysis (non-denaturing) Pre_Clearing 2. Pre-clearing with beads Cell_Lysis->Pre_Clearing IP_Ab 3. Immunoprecipitation with anti-Raf-1 Ab Pre_Clearing->IP_Ab Capture 4. Capture complexes with Protein A/G beads IP_Ab->Capture Wash 5. Wash beads Capture->Wash Elution 6. Elution of immunocomplexes Wash->Elution Western_Blot 7. Western Blot with anti-MEK1 Ab Elution->Western_Blot Detection 8. Detection of co-precipitated MEK1 Western_Blot->Detection

Caption: Co-immunoprecipitation workflow for Raf-1 and MEK1 interaction.

References

ERK-CLIPTAC and the Ubiquitin-Proteasome System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in a multitude of cancers has established it as a critical target for therapeutic intervention.[1][4] Traditional approaches have focused on the development of small molecule inhibitors against kinases within this cascade. However, the emergence of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent alternative to catalytic inhibition. This guide delves into a specific and innovative application of this technology: ERK-CLIPTAC, a system designed for the targeted degradation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through the ubiquitin-proteasome system.

CLIPTACs, or "in-cell click-formed proteolysis targeting chimeras," address a key challenge in the development of PROTACs: the high molecular weight of these bifunctional molecules, which can impede cell permeability and bioavailability. The CLIPTAC strategy employs two smaller, more cell-permeable precursors that undergo a bioorthogonal "click" reaction intracellularly to form the active PROTAC molecule. This in-situ assembly allows for the targeted degradation of proteins of interest, such as ERK1/2, by hijacking the cell's own protein disposal machinery.

This technical guide provides a comprehensive overview of the this compound system, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The ERK Signaling Pathway and its Role in Cancer

The ERK/MAPK signaling pathway is a crucial intracellular cascade that relays extracellular signals to the nucleus, influencing a wide array of cellular processes. The canonical pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and promoting cell proliferation, survival, and motility.

In many human cancers, including melanoma, colorectal, and lung cancer, this pathway is constitutively active due to mutations in upstream components like Ras and Raf. This aberrant signaling drives uncontrolled cell growth and tumor progression, making the ERK pathway a prime target for anti-cancer therapies.

The Ubiquitin-Proteasome System (UPS) and Targeted Protein Degradation

The ubiquitin-proteasome system is the primary mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis. The process involves a three-step enzymatic cascade (E1, E2, and E3 enzymes) that covalently attaches a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC technology harnesses the UPS by creating a molecular bridge between a target protein and an E3 ubiquitin ligase. A PROTAC molecule consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination of the POI, marking it for proteasomal degradation.

This compound: In-Cell Assembly of an ERK Degrader

This compound is an innovative approach to targeted ERK degradation that leverages the principles of PROTACs while overcoming some of their limitations. Instead of a single, large PROTAC molecule, the this compound system utilizes two smaller precursor molecules:

  • A trans-cyclo-octene (TCO)-tagged covalent ERK1/2 inhibitor.

  • A tetrazine (Tz)-tagged thalidomide derivative, which serves as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.

These precursors are designed to be more cell-permeable than a pre-formed PROTAC. Once inside the cell, the TCO and tetrazine moieties undergo a rapid and specific bioorthogonal inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction. This "click" reaction forms the active this compound molecule in situ.

The newly formed this compound then brings ERK1/2 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERK1/2.

Mechanism of Action of this compound

The mechanism of this compound can be summarized in the following steps:

  • Cellular Entry of Precursors: The TCO-tagged ERK inhibitor and the Tz-tagged thalidomide derivative, due to their lower molecular weight, readily cross the cell membrane.

  • Intracellular Click Reaction: Inside the cell, the TCO and tetrazine groups react via IEDDA cycloaddition to form the active this compound molecule.

  • Ternary Complex Formation: The this compound simultaneously binds to an ERK1/2 protein and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination of ERK1/2: The proximity induced by the this compound allows the CRBN E3 ligase to transfer ubiquitin molecules to the surface of the ERK1/2 protein.

  • Proteasomal Degradation: The polyubiquitinated ERK1/2 is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The this compound molecule is not degraded in this process and can go on to induce the degradation of multiple ERK1/2 proteins.

Quantitative Data

The efficacy of this compound has been demonstrated in the BRAF V600E mutant melanoma cell line, A375. While precise DC50 and Dmax values from dose-response curves are not extensively published, the available data from immunoblotting demonstrates significant, concentration- and time-dependent degradation of ERK1/2.

Parameter Cell Line Conditions Observed Effect Reference
ERK1/2 Degradation A375Concentration-dependent treatment with TCO-ERK inhibitor followed by Tz-thalidomideSignificant reduction in total ERK1/2 levels observed by Western blot.
ERK1/2 Degradation A375Time-dependent treatment with TCO-ERK inhibitor and Tz-thalidomideProgressive decrease in ERK1/2 levels over time, with significant degradation observed after several hours.
Downstream Signaling A375Concentration-dependent treatment with TCO-ERK inhibitor followed by Tz-thalidomideDownregulation of phosphorylated RSK (a direct substrate of ERK1/2), indicating functional inhibition of the pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for ERK1/2 Degradation

Objective: To quantify the levels of total and phosphorylated ERK1/2 in cell lysates following treatment with this compound precursors.

Materials:

  • A375 melanoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • TCO-tagged ERK inhibitor (Probe 1)

  • Tz-tagged thalidomide

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., Carfilzomib)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total ERK1/2, anti-phospho-ERK1/2, anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • For concentration-dependent studies, treat cells with increasing concentrations of the TCO-tagged ERK inhibitor for a fixed time (e.g., 4 hours), followed by a fixed concentration of Tz-thalidomide (e.g., 1 µM) for a longer period (e.g., 18 hours).

    • For time-dependent studies, treat cells with fixed concentrations of both precursors and harvest at different time points.

    • Include control wells: vehicle only, TCO-ERK inhibitor alone, Tz-thalidomide alone, and a pre-treatment with a proteasome inhibitor to confirm degradation is proteasome-dependent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of total and phospho-ERK to the loading control (actin).

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of ERK1/2 degradation on the viability of cancer cells.

Materials:

  • A375 cells

  • 96-well plates

  • This compound precursors

  • MTT reagent or CellTiter-Glo® reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat cells with serial dilutions of the this compound precursors.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well, incubate to allow formazan crystal formation, solubilize the crystals with DMSO, and measure absorbance.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to measure ATP levels as an indicator of cell viability, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In-situ Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of ERK1/2.

Materials:

  • A375 cells

  • Plasmids expressing HA-tagged ubiquitin

  • Transfection reagent

  • This compound precursors

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Anti-ERK1/2 antibody

  • Protein A/G agarose beads

  • Anti-HA antibody for Western blotting

Procedure:

  • Transfection: Transfect A375 cells with a plasmid encoding HA-tagged ubiquitin.

  • Compound Treatment: After 24-48 hours, treat the cells with this compound precursors and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Immunoprecipitate endogenous ERK1/2 using an anti-ERK1/2 antibody and protein A/G beads.

  • Western Blotting:

    • Wash the beads extensively.

    • Elute the protein complexes and resolve them by SDS-PAGE.

    • Perform a Western blot and probe with an anti-HA antibody to detect ubiquitinated ERK1/2.

Visualizations

Signaling Pathway Diagram

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proteasome Proteasome ERK->Proteasome Degradation ERK_CLIPTAC This compound (formed in-cell) ERK->ERK_CLIPTAC Binds Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Ub Ubiquitin Ub->ERK Ubiquitination E3_Ligase CRBN E3 Ligase E3_Ligase->ERK_CLIPTAC Binds ERK_CLIPTAC->Ub Recruits ERK_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A1 Seed A375 Cells A2 Treat with TCO-ERK Inhibitor A1->A2 A3 Treat with Tz-thalidomide A2->A3 B1 Cell Lysis A3->B1 B2 Protein Quantification B1->B2 C1 SDS-PAGE B2->C1 C2 Western Blot C1->C2 C3 Immunodetection (Total & Phospho-ERK) C2->C3 C4 Densitometry Analysis C3->C4 CLIPTAC_Logic cluster_precursors Precursors cluster_intracellular Intracellular Space P1 TCO-ERK Inhibitor Click Bioorthogonal Click Reaction P1->Click P2 Tz-thalidomide P2->Click CLIPTAC Active this compound Click->CLIPTAC Ternary Ternary Complex Formation (this compound-CRBN) CLIPTAC->Ternary Ub ERK Ubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

References

Erk-Cliptac: An In-Depth Technical Guide to Studying Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erk-cliptac, a novel chemical biology tool for inducing the targeted degradation of Extracellular signal-Regulated Kinase (ERK). By harnessing the cell's natural protein disposal machinery, this compound offers a powerful method to study the physiological roles of ERK and explore its potential as a therapeutic target. This document details the underlying mechanism, experimental protocols, and quantitative data associated with the use of this compound, providing researchers with the necessary information to apply this technology in their own work.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative strategy in biomedical research and drug discovery. Unlike traditional inhibitors that only block a protein's activity, targeted degradation eliminates the entire protein, offering potential advantages in efficacy, selectivity, and overcoming drug resistance. One of the most prominent technologies in this field is the use of Proteolysis Targeting Chimeras (PROTACs).

This compound is an innovative iteration of the PROTAC concept, designed to address common challenges associated with conventional PROTACs, such as high molecular weight and poor cell permeability. "Cliptac" stands for "click-formed proteolysis targeting chimeras." This approach involves the in-cell self-assembly of two smaller, more cell-permeable precursor molecules via a bio-orthogonal "click" reaction to form the active PROTAC.[1][2][3]

In the case of this compound, the two precursors are:

  • A trans-cyclo-octene (TCO)-tagged covalent ERK1/2 inhibitor (Probe 1). [2][4]

  • A tetrazine-tagged thalidomide derivative (Tz-thalidomide).

Once inside the cell, these two components react to form the this compound molecule, which then recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ERK protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of this compound can be summarized in a stepwise fashion, as illustrated in the signaling pathway diagram below.

Erk_Cliptac_Mechanism cluster_cell Cell Probe1 TCO-ERK Inhibitor (Probe 1) ErkCliptac This compound Probe1->ErkCliptac Click Reaction TzThal Tz-Thalidomide TzThal->ErkCliptac Ternary This compound-CRBN Ternary Complex ErkCliptac->Ternary ERK ERK1/2 ERK->Ternary CRBN CRBN E3 Ligase CRBN->Ternary UbERK Poly-ubiquitinated ERK1/2 Ternary->UbERK Ubiquitination Ub Ubiquitin Ub->UbERK Proteasome Proteasome UbERK->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action of this compound for Targeted ERK Degradation.

Quantitative Data

The efficacy of this compound has been demonstrated through concentration- and time-dependent degradation of ERK1/2 in various cell lines, including the BRAF V600E mutant melanoma cell line, A375.

Concentration-Dependent Degradation of ERK1/2
Probe 1 Concentration (µM)Tz-thalidomide Concentration (µM)Incubation TimeEstimated ERK1/2 Degradation (%)
0.01118h (after 4h Probe 1 pre-incubation)~0%
0.1118h (after 4h Probe 1 pre-incubation)~25%
0.3118h (after 4h Probe 1 pre-incubation)~75%
1118h (after 4h Probe 1 pre-incubation)>95%
3118h (after 4h Probe 1 pre-incubation)>95%
10118h (after 4h Probe 1 pre-incubation)>95%

Data are estimated from Western blot images in Lebraud et al., 2016.

Time-Dependent Degradation of ERK1/2
Probe 1 Concentration (µM)Tz-thalidomide Concentration (µM)Incubation Time with Tz-thalidomideEstimated ERK1/2 Degradation (%)
10101h~0%
10102h~10%
10104h~50%
10108h~75%
101016h>95%
101024h>95%

Data are estimated from Western blot images in Lebraud et al., 2016, following 18h pre-incubation with Probe 1.

Experimental Protocols

The following protocols are based on the methods described by Lebraud et al. (2016) for the treatment of A375 cells and subsequent analysis by Western blotting.

Cell Culture and Treatment

Experimental_Workflow cluster_workflow Experimental Workflow Start Seed A375 Cells Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with TCO-ERK Inhibitor (Probe 1) Incubate1->Pretreat Incubate2 Incubate for 4-24h Pretreat->Incubate2 Treat Treat with Tz-Thalidomide Incubate2->Treat Incubate3 Incubate for 1-24h Treat->Incubate3 Harvest Harvest Cells Incubate3->Harvest Lyse Cell Lysis Harvest->Lyse Quantify Protein Quantification Lyse->Quantify WB Western Blot Analysis Quantify->WB End Data Analysis WB->End

Caption: General Experimental Workflow for this compound Studies.

  • Cell Seeding: Seed A375 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • Pre-treatment with TCO-ERK Inhibitor (Probe 1):

    • Prepare a stock solution of Probe 1 in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.01 to 10 µM).

    • Remove the old medium from the cells and add the medium containing Probe 1.

    • Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.

  • Treatment with Tz-Thalidomide:

    • Prepare a stock solution of Tz-thalidomide in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 or 10 µM).

    • Add the Tz-thalidomide solution directly to the wells containing the Probe 1-treated cells.

    • Incubate for the desired time course (e.g., 1 to 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting and Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against the proteins of interest. For this compound studies, the following are recommended:

      • Total ERK1/2

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Phospho-RSK (a downstream target of ERK)

      • A loading control (e.g., Actin or GAPDH)

    • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein bands to the loading control to ensure equal protein loading.

Applications in Kinase Signaling Research and Drug Development

This compound and similar targeted degradation strategies offer several advantages for studying kinase signaling:

  • Elucidating Non-catalytic Functions: By degrading the entire ERK protein, researchers can investigate its scaffolding and protein-protein interaction functions, which may not be apparent with the use of traditional kinase inhibitors.

  • Overcoming Inhibitor Resistance: Targeted degradation can eliminate mutated or overexpressed kinases that are resistant to conventional inhibitors.

  • Sustained Pathway Inhibition: The degradation of ERK can lead to a more prolonged and sustained inhibition of the signaling pathway compared to the reversible binding of small molecule inhibitors.

  • Therapeutic Potential: The development of orally bioavailable PROTACs and related technologies holds promise for new therapeutic interventions in diseases driven by aberrant kinase signaling, such as cancer.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a powerful and versatile tool for the study of ERK signaling. Its innovative in-cell self-assembly mechanism addresses some of the limitations of traditional PROTACs, making it a more accessible technology for a wider range of researchers. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this technology and to inspire further research into the complex roles of ERK in health and disease.

References

The Nexus of Precision and Efficiency: A Technical Guide to Click Chemistry in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to targeted protein degradation. The modular nature of these heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, necessitates a robust and versatile chemical toolbox for their synthesis and optimization. Click chemistry, with its suite of bioorthogonal and highly efficient reactions, has emerged as an indispensable tool in the construction of PROTACs, enabling rapid library synthesis, linker optimization, and the development of sophisticated drug delivery strategies.[1][2][3] This technical guide delves into the fundamental principles of click chemistry as applied to PROTACs, providing a detailed overview of the core reactions, experimental considerations, and quantitative data to inform rational drug design and development.

Core Principles of Click Chemistry in PROTAC Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving forces.[] In the context of PROTACs, these characteristics are paramount, allowing for the efficient and modular assembly of the three key components.[2] The most prominently used click reactions in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is lauded for its reliability, high yields, and tolerance of a wide range of functional groups, making it a workhorse for PROTAC synthesis.

Key Features of CuAAC in PROTAC Synthesis:

  • High Efficiency: CuAAC reactions typically proceed with high to quantitative yields, facilitating the synthesis of complex PROTAC molecules.

  • Robustness: The reaction is tolerant of various functional groups present in the warhead and E3 ligase ligand, minimizing the need for protecting groups.

  • Modularity: It allows for a modular "plug-and-play" approach, where different warheads, linkers, and E3 ligase ligands functionalized with azides or alkynes can be readily combined to generate extensive PROTAC libraries.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.

Key Features of SPAAC in PROTAC Synthesis:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for biological applications, including in situ PROTAC assembly and the conjugation of PROTACs to biomolecules like antibodies.

  • Bioorthogonality: The azide and cyclooctyne groups are abiotic, ensuring that the reaction proceeds with high specificity in complex biological environments.

  • Controlled Conjugation: SPAAC is particularly useful for conjugating PROTACs to sensitive biological macromolecules where the presence of a metal catalyst could be detrimental.

Signaling Pathways and Experimental Workflows

The rational design and synthesis of PROTACs rely on a clear understanding of their mechanism of action and the experimental workflows for their creation. The following diagrams, generated using the Graphviz DOT language, illustrate these key concepts.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Ub Ubiquitin Ub->Ubiquitination Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation POI Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis via CuAAC

CuAAC_Workflow Experimental Workflow for PROTAC Synthesis via CuAAC cluster_workflow Synthesis and Purification Start Start: Warhead-Alkyne & E3-Ligand-Azide Reaction_Setup Reaction Setup: - Solvents (e.g., DMF/tBuOH/H2O) - Copper(II) Sulfate - Sodium Ascorbate Start->Reaction_Setup Reaction CuAAC Reaction (Room Temperature, 1-24h) Reaction_Setup->Reaction Purification Purification (e.g., Preparative HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: A typical workflow for synthesizing a PROTAC using CuAAC.

Experimental Workflow: Direct-to-Biology (D2B) PROTAC Synthesis

D2B_Workflow Direct-to-Biology (D2B) PROTAC Synthesis Workflow cluster_d2b High-Throughput Synthesis and Screening Plate_Setup Plate Setup (384-well): - Alkyne-functionalized Warheads - Azide-functionalized E3 Ligands Reagent_Addition Automated Reagent Addition: - Cu(II) Sulfate - Sodium Ascorbate - Solvents Plate_Setup->Reagent_Addition Reaction Miniaturized CuAAC Reaction (Nanomole scale) Reagent_Addition->Reaction Assay Direct Biological Assay (Crude reaction mixture) Reaction->Assay Hit_ID Hit Identification Assay->Hit_ID

Caption: Streamlined D2B workflow for rapid PROTAC discovery.

Quantitative Data Summary

The efficiency of click chemistry reactions is a critical factor in PROTAC synthesis. The following table summarizes available quantitative data from the literature. It is important to note that a direct, side-by-side comparison of different click reactions for the synthesis of the same PROTAC is not extensively reported, and yields can be highly dependent on the specific substrates and reaction conditions.

PROTAC Target/SystemClick ReactionWarhead LigandE3 Ligase LigandLinker TypeReaction Yield (%)Reference
BRD4CuAACJQ1-azideCereblon/VHL-alkynePEG55-90
General PROTAC LibraryTraceless Staudinger LigationJQ1-thioesterThalidomide-azideAmine~48
sEHCuAACsEH inhibitor-alkyneCRBN-azideVariousNot specified (D2B)
BRD4SPAACJQ1-azideVHL-BCNEsterNot specified

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of PROTACs using CuAAC and SPAAC. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol is a composite based on literature examples for the synthesis of a JQ1-based BRD4 degrader.

Materials:

  • JQ1-alkyne derivative (1.0 eq)

  • Pomalidomide-azide derivative (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.2-0.5 eq)

  • Solvent: Degassed N,N-Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolution: Dissolve the JQ1-alkyne derivative and pomalidomide-azide derivative in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water or the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture containing the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of a VHL Ligand to an Antibody via SPAAC

This protocol is a representative example for the conjugation of a PROTAC to a targeting antibody.

Materials:

  • Azide-functionalized PROTAC (1.5-5.0 eq relative to the antibody)

  • BCN-functionalized antibody (e.g., Trastuzumab-BCN) (1.0 eq)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO) for dissolving the PROTAC

Procedure:

  • PROTAC Solution Preparation: Dissolve the azide-functionalized PROTAC in a minimal amount of DMSO to prepare a concentrated stock solution.

  • Antibody Solution: Prepare a solution of the BCN-functionalized antibody in PBS.

  • Conjugation Reaction: Add the PROTAC stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the antibody.

  • Incubation: Gently agitate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Purification: Remove the excess, unreacted PROTAC and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization: Characterize the antibody-PROTAC conjugate by UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE (to confirm conjugation), and functional assays to ensure that the binding affinities of both the antibody and the PROTAC are retained.

Conclusion

Click chemistry has unequivocally revolutionized the field of PROTAC development. The simplicity, efficiency, and modularity of reactions like CuAAC and SPAAC have empowered researchers to rapidly synthesize and screen vast libraries of PROTACs, accelerating the identification of potent and selective protein degraders. Furthermore, the bioorthogonal nature of SPAAC has opened new avenues for targeted delivery and in situ assembly of PROTACs, addressing some of the key challenges associated with their clinical translation, such as poor permeability and lack of tissue selectivity. As our understanding of the intricate structure-activity relationships governing PROTAC efficacy continues to grow, the precision and versatility of click chemistry will undoubtedly remain at the forefront of innovation, driving the development of the next generation of targeted protein degradation therapies.

References

Methodological & Application

Application Notes and Protocols for ERK-CLIPTAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for beginners on the experimental use of ERK-CLIPTACs, a novel class of targeted protein degraders. CLIPTACs (in-cell click-formed proteolysis-targeting chimeras) offer a unique approach to protein degradation by utilizing bioorthogonal chemistry to assemble the active degrader molecule within the cell. This strategy can improve cell permeability and bioavailability compared to traditional, larger PROTAC molecules.[1][2][3]

This document outlines the principles of the ERK signaling pathway, the mechanism of ERK-CLIPTACs, a step-by-step experimental protocol for inducing ERK degradation, and methods for analyzing the results.

The ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that converts extracellular signals into cellular responses.[4][5] This pathway is integral to regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common factor in various cancers, making it a significant target for therapeutic development.

The pathway is initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface. This triggers a cascade of protein phosphorylations, activating the small G-protein Ras, which in turn activates Raf (a MAP3K). Raf then phosphorylates and activates MEK (a MAP2K), which subsequently phosphorylates and activates ERK1 and ERK2. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression, or act on cytoplasmic targets.

ERK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates cellular_response Cellular Response (Proliferation, Survival) nucleus->cellular_response

Diagram 1: The canonical ERK signaling pathway.

Mechanism of Action: ERK-CLIPTAC

CLIPTACs are a next-generation approach to targeted protein degradation, building on the principles of PROTAC technology. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

CLIPTACs overcome the often-poor bioavailability of large PROTAC molecules by being assembled in situ from two smaller, more cell-permeable precursors via a bioorthogonal "click" reaction. In the case of the this compound, the two components are:

  • A TCO-tagged ERK1/2 inhibitor: A covalent inhibitor of ERK1/2 that has been modified to include a trans-cyclooctene (TCO) group.

  • A Tetrazine-tagged E3 ligase ligand: A ligand for an E3 ligase (e.g., thalidomide for Cereblon) that is tagged with a tetrazine (Tz) group.

When both components are introduced into a cell, the TCO and tetrazine groups undergo a rapid and specific inverse electron demand Diels-Alder cycloaddition, a type of "click chemistry," to form the active this compound molecule. This newly formed molecule then brings ERK1/2 into proximity with the E3 ligase, leading to its degradation.

CLIPTAC_Mechanism erk_inhibitor TCO-tagged ERK1/2 Inhibitor cliptac This compound (in-cell assembly) erk_inhibitor->cliptac Click Reaction e3_ligand Tetrazine-tagged E3 Ligase Ligand e3_ligand->cliptac ternary_complex Ternary Complex (this compound-E3) cliptac->ternary_complex erk_protein ERK1/2 Protein erk_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon) e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation ERK1/2 Degradation proteasome->degradation

Diagram 2: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the experimental conditions and results for ERK1/2 degradation using a CLIPTAC approach in A375 cells, as derived from published research. The data is based on Western blot analysis.

ParameterValue/ObservationCell LineReference
TCO-tagged ERK Inhibitor Probe 1A375
Tetrazine-tagged E3 Ligand Tz-thalidomideA375
Concentration of Probe 1 Varied (e.g., 0.1, 0.3, 1, 3, 10 µM)A375
Concentration of Tz-thalidomide 1 µM or 10 µMA375
Incubation Time (Probe 1) 4 to 24 hoursA375
Incubation Time (Tz-thalidomide) 1 to 24 hoursA375
Observed Degradation Concentration- and time-dependent. Partial degradation observed after 4 hours, complete degradation after 16 hours with 10 µM of each component.A375
DC50 Not explicitly reported, but significant degradation is observed at low micromolar concentrations of Probe 1.A375

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical this compound experiment.

Materials and Reagents
  • Cell Line: A suitable cell line with an active ERK pathway (e.g., A375 melanoma cells, HCT116 colon cancer cells).

  • Cell Culture Medium: As required for the chosen cell line (e.g., DMEM with 10% FBS).

  • TCO-tagged ERK1/2 Inhibitor (e.g., Probe 1): Stock solution in DMSO.

  • Tetrazine-tagged E3 Ligase Ligand (e.g., Tz-thalidomide): Stock solution in DMSO.

  • Proteasome Inhibitor (optional control): e.g., Carfilzomib or MG132.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Western Blotting Reagents: Laemmli sample buffer, polyacrylamide gels, transfer buffer, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-total ERK1/2, anti-phospho-ERK1/2, anti-Actin or GAPDH), HRP-conjugated secondary antibody, ECL substrate.

Experimental Workflow

Experimental_Workflow cell_culture 1. Cell Culture (Seed cells in 6-well plates) treatment1 2. First Treatment (Add TCO-tagged ERK inhibitor) cell_culture->treatment1 incubation1 3. Incubation (e.g., 4-18 hours) treatment1->incubation1 treatment2 4. Second Treatment (Add Tz-tagged E3 ligand) incubation1->treatment2 incubation2 5. Incubation (e.g., 4-18 hours) treatment2->incubation2 cell_lysis 6. Cell Lysis (Harvest protein lysates) incubation2->cell_lysis quantification 7. Protein Quantification (BCA Assay) cell_lysis->quantification western_blot 8. Western Blot Analysis (SDS-PAGE, Transfer, Immunoblot) quantification->western_blot analysis 9. Data Analysis (Densitometry) western_blot->analysis

Diagram 3: General experimental workflow for an this compound assay.
Step-by-Step Protocol

1. Cell Seeding: a. Culture your chosen cell line to ~80-90% confluency. b. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of lysis. c. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Treatment with TCO-tagged ERK Inhibitor: a. Prepare serial dilutions of the TCO-tagged ERK inhibitor (e.g., Probe 1) in cell culture medium. A good starting range is 0.1 µM to 10 µM. b. Aspirate the medium from the cells and add the medium containing the inhibitor. c. Incubate for the desired time (e.g., 4 to 18 hours). The pre-incubation allows the inhibitor to engage with the target protein.

3. Treatment with Tetrazine-tagged E3 Ligase Ligand: a. Prepare a solution of the tetrazine-tagged E3 ligase ligand (e.g., Tz-thalidomide) in cell culture medium at a fixed concentration (e.g., 1 µM or 10 µM). b. Add this solution directly to the wells already containing the TCO-tagged inhibitor. c. Incubate for the desired time to allow for the in-cell click reaction and subsequent protein degradation (e.g., 4 to 18 hours).

4. Cell Lysis: a. After incubation, place the plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. e. Incubate on ice for 30 minutes, vortexing periodically. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (protein lysate) to new tubes.

5. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

6. Western Blot Analysis: a. Sample Preparation: Normalize the protein concentration for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. e. Primary Antibody Incubation: Incubate the membrane with primary antibody against total ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Washing: Wash the membrane three times with TBST for 5-10 minutes each. g. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Washing: Repeat the washing step. i. Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. j. Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein like GAPDH or β-actin.

7. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the ERK1/2 band to the loading control band for each sample. c. Plot the normalized ERK1/2 levels against the concentration of the TCO-tagged inhibitor to determine the extent of degradation.

By following these protocols, researchers can effectively utilize this compound technology to study the targeted degradation of ERK and explore its potential as a therapeutic strategy.

References

Application Notes and Protocols for ERK-CLIPTAC Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a pivotal signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a well-established hallmark of numerous cancers, making it a prime target for therapeutic intervention. Click-formed Proteolysis Targeting Chimeras (CLIPTACs) represent an innovative therapeutic modality designed to overcome the limitations of traditional inhibitors and pre-formed PROTACs (Proteolysis Targeting Chimeras).

CLIPTAC technology utilizes a two-component system for targeted protein degradation. This approach involves the in-cell self-assembly of two smaller, more cell-permeable precursors via a bio-orthogonal "click" reaction to form a functional PROTAC. In the context of ERK-CLIPTACs, these precursors are:

  • A trans-cyclooctene (TCO)-tagged ERK inhibitor (Probe 1): This molecule binds to the target proteins, ERK1/2.

  • A tetrazine (Tz)-tagged E3 ligase ligand (Tz-thalidomide): This molecule engages the Cereblon (CRBN) E3 ubiquitin ligase.

Once inside the cell, these two components react to form the ERK-CLIPTAC, which then brings ERK1/2 into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERK1/2. This degradation-based approach offers a potential advantage over simple inhibition, as it eliminates both the catalytic and scaffolding functions of the target protein.

These application notes provide detailed protocols and treatment parameters for the use of ERK-CLIPTACs to induce the degradation of ERK1/2 in cancer cell lines, based on the foundational work by Lebraud et al. (2016).[1][2][3]

Data Presentation

The following tables summarize the experimental conditions for ERK1/2 degradation using the this compound system in A375 melanoma and HCT116 colorectal carcinoma cells.

Table 1: Concentration-Dependent Degradation of ERK1/2 in A375 Cells
ParameterDescription
Cell Line A375 (BRAF V600E mutant melanoma)
Component 1 TCO-tagged ERK inhibitor (Probe 1)
Component 2 Tz-thalidomide
Protocol Sequential treatment
Probe 1 Pre-treatment Duration 4 hours
Tz-thalidomide Treatment Duration 18 hours
Probe 1 Concentrations Tested Varied to determine dose-response
Tz-thalidomide Concentration (Fixed) 1 µM
Outcome Probe 1 elicited concentration-dependent degradation of ERK1/2.[1][4] The optimal degradation was observed with 1 µM of Probe 1.
Table 2: Time-Dependent Degradation of ERK1/2 in A375 Cells
ParameterDescription
Cell Line A375 (BRAF V600E mutant melanoma)
Component 1 TCO-tagged ERK inhibitor (Probe 1)
Component 2 Tz-thalidomide
Protocol Sequential treatment
Probe 1 Pre-treatment Duration 18 hours
Tz-thalidomide Treatment Duration 1, 2, 4, 8, 16, and 24 hours
Probe 1 Concentration (Fixed) 10 µM
Tz-thalidomide Concentration (Fixed) 10 µM
Outcome Partial degradation of ERK1/2 was observed after 4 hours of Tz-thalidomide treatment, with complete degradation occurring after 16 hours.
Table 3: ERK1/2 Degradation in HCT116 Cells
ParameterDescription
Cell Line HCT116 (KRAS mutant colorectal carcinoma)
Component 1 TCO-tagged ERK inhibitor (Probe 1)
Component 2 Tz-thalidomide
Protocol Sequential treatment (similar to A375 cells)
Outcome Complete degradation of ERK1/2 was observed at higher concentrations of Probe 1.

Experimental Protocols

The following are detailed protocols for cell culture and this compound treatment to induce ERK1/2 degradation.

Protocol 1: General Cell Culture and Maintenance
  • Cell Lines:

    • A375 human melanoma cells

    • HCT116 human colorectal carcinoma cells

  • Culture Medium:

    • Use the recommended medium for each cell line (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing:

    • Passage cells upon reaching 80-90% confluency. Use an appropriate dissociation reagent (e.g., Trypsin-EDTA) and re-seed at the recommended split ratio.

Protocol 2: this compound Treatment for ERK1/2 Degradation (Sequential Dosing)

This protocol is based on the sequential addition of the two CLIPTAC components.

  • Cell Seeding:

    • Seed A375 or HCT116 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the TCO-tagged ERK inhibitor (Probe 1) and Tz-thalidomide in sterile DMSO. It is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Treatment - Step 1 (Probe 1 Pre-treatment):

    • Thaw the stock solution of Probe 1.

    • Dilute the Probe 1 stock solution to the desired final concentration in fresh, pre-warmed complete culture medium.

    • Remove the old medium from the cells and add the medium containing Probe 1.

    • Incubate the cells for the desired pre-treatment duration (e.g., 4, 8, or 18 hours).

  • Treatment - Step 2 (Tz-thalidomide Addition):

    • Thaw the stock solution of Tz-thalidomide.

    • Dilute the Tz-thalidomide stock solution to the desired final concentration in fresh, pre-warmed complete culture medium.

    • Remove the medium containing Probe 1 from the cells.

    • Add the medium containing Tz-thalidomide to the cells.

    • Incubate for the desired duration (e.g., 1 to 24 hours).

  • Cell Lysis and Protein Analysis:

    • Following treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • Analyze ERK1/2 protein levels by Western blotting using antibodies against total ERK1/2 and a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway and Mechanism

ERK_CLIPTAC_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TCO_ERK_inhibitor TCO-tagged ERK Inhibitor (Probe 1) ERK_CLIPTAC This compound (formed in-cell) TCO_ERK_inhibitor->ERK_CLIPTAC Bio-orthogonal 'Click' Reaction Tz_Thalidomide Tz-tagged Thalidomide Tz_Thalidomide->ERK_CLIPTAC ERK1_2 ERK1/2 Ternary_Complex ERK1/2-CLIPTAC-CRBN Ternary Complex ERK1_2->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex ERK_CLIPTAC->Ternary_Complex Ub_ERK Ubiquitinated ERK1/2 Ternary_Complex->Ub_ERK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ERK->Proteasome Proteasome->Degradation Degradation

Caption: Mechanism of this compound mediated ERK1/2 degradation.

Experimental Workflow

Experimental_Workflow start Seed Cells (A375 or HCT116) pretreatment Pre-treat with TCO-ERK Inhibitor (Probe 1) start->pretreatment 24h treatment Treat with Tz-thalidomide pretreatment->treatment 4-18h lysis Cell Lysis treatment->lysis 1-24h quantification Protein Quantification lysis->quantification western_blot Western Blot Analysis (Total ERK1/2, Loading Control) quantification->western_blot end Analyze Results western_blot->end

Caption: Workflow for this compound treatment and analysis.

References

Application Notes and Protocols for Assessing Phosphorylated ERK (p-ERK) Levels After Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[1] This pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1][2] Activation of this cascade culminates in the dual phosphorylation of ERK1 and ERK2 (p44/p42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3][4] Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway and the efficacy of therapeutic inhibitors.

These application notes provide detailed protocols for assessing p-ERK levels in cells and tissues following treatment, utilizing common laboratory techniques such as Western blotting, ELISA, Flow Cytometry, and Immunohistochemistry.

Signaling Pathway

The canonical ERK signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates ERK at the aforementioned threonine and tyrosine residues, leading to its activation. Activated p-ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, or it can phosphorylate cytoplasmic targets, ultimately influencing cellular processes like proliferation, survival, and differentiation.

ERK_Signaling_Pathway cluster_activation cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus TranscriptionFactors Transcription Factors pERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Treatment Treatment (e.g., MEK/ERK Inhibitor) Treatment->MEK Inhibition Treatment->ERK Inhibition

MAPK/ERK signaling pathway and points of therapeutic intervention.

Data Presentation

Quantitative analysis of p-ERK levels is crucial for evaluating the efficacy of a given treatment. The data should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: Dose-Dependent Inhibition of p-ERK Levels by a MEK Inhibitor.

Treatment Concentration (nM)p-ERK/Total ERK Ratio (Normalized to Vehicle)Standard Deviationp-value vs. Vehicle
Vehicle (DMSO)1.000.12-
0.10.850.09>0.05
10.620.07<0.05
100.310.05<0.01
1000.150.03<0.001
10000.050.02<0.001

Table 2: Time-Course of p-ERK Inhibition by a 100 nM ERK Inhibitor.

Treatment Duration (hours)p-ERK/Total ERK Ratio (Normalized to t=0)Standard Deviationp-value vs. t=0
01.000.10-
0.50.450.06<0.01
10.250.04<0.001
20.180.03<0.001
40.120.02<0.001
80.150.03<0.001

Experimental Protocols

The following section provides detailed protocols for the assessment of p-ERK levels. A general experimental workflow is depicted below.

Experimental_Workflow cluster_SamplePrep cluster_Assay CellCulture 1. Cell Culture & Treatment SamplePrep 2. Sample Preparation CellCulture->SamplePrep Assay 3. Assay SamplePrep->Assay DataAnalysis 4. Data Acquisition & Analysis Assay->DataAnalysis Interpretation 5. Interpretation of Results DataAnalysis->Interpretation Lysis Cell Lysis (WB, ELISA) Fixation/Permeabilization (FC) Tissue Processing (IHC) WB Western Blotting ELISA ELISA Flow Flow Cytometry IHC Immunohistochemistry

General experimental workflow for assessing p-ERK levels.
Protocol 1: Western Blotting

Western blotting is a widely used technique to semi-quantitatively detect p-ERK levels in cell lysates.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum starve cells for 4-12 hours to reduce basal p-ERK levels, if necessary.

  • Treat cells with the compound of interest at various concentrations and for desired time points. Include a vehicle control (e.g., DMSO).

  • Optional: Stimulate cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation.

2. Lysate Preparation:

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize all samples to the same protein concentration with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

6. Detection and Analysis:

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

  • Quantify band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measure of p-ERK levels and is suitable for high-throughput screening.

1. Sample Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol (steps 1 and 2).

2. ELISA Procedure (example based on a sandwich ELISA kit):

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Typically, this involves adding cell lysates to wells pre-coated with a capture antibody for total or p-ERK.

  • Add a detection antibody that recognizes either the phosphorylated form or the total protein.

  • A substrate is added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.

  • The intensity of the signal is proportional to the amount of p-ERK present.

3. Data Analysis:

  • Generate a standard curve if performing a quantitative assay.

  • Normalize the p-ERK signal to the total ERK signal or total protein concentration for each sample.

Protocol 3: Flow Cytometry

Flow cytometry allows for the analysis of p-ERK levels in individual cells within a heterogeneous population.

1. Cell Preparation and Treatment:

  • Prepare a single-cell suspension.

  • Treat cells with the compound of interest as described in the Western Blotting protocol.

2. Fixation and Permeabilization:

  • After treatment, fix the cells to preserve the phosphorylation state. A common method is to use 1.5-2% formaldehyde for 10-15 minutes at room temperature.

  • Permeabilize the cells to allow antibodies to access intracellular epitopes. Chilled methanol is often used for permeabilization.

3. Intracellular Staining:

  • Wash the permeabilized cells with staining buffer (e.g., PBS with 2% FBS).

  • Incubate the cells with a fluorescently-conjugated anti-p-ERK antibody for 30-60 minutes at room temperature, protected from light.

  • Optional: Co-stain with antibodies against cell surface markers to identify specific cell populations.

4. Data Acquisition and Analysis:

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the p-ERK signal in the cell population of interest.

Protocol 4: Immunohistochemistry (IHC)

IHC is used to visualize the localization and expression of p-ERK in tissue sections.

1. Tissue Preparation:

  • Fix tissues in formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the tissue sections in xylene.

  • Rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform antigen retrieval to unmask the epitope. This can be heat-induced (e.g., using a citrate buffer, pH 6.0) or enzymatic.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with a primary antibody against p-ERK overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

  • Add a chromogenic substrate (e.g., DAB) to visualize the staining.

  • Counterstain with hematoxylin.

5. Analysis:

  • Dehydrate, clear, and mount the slides.

  • Examine the slides under a microscope to assess the intensity and localization (e.g., nuclear, cytoplasmic) of p-ERK staining. Staining can be scored semi-quantitatively.

References

Application of Erk-cliptac in Melanoma Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Erk-cliptac, a novel proteolysis-targeting chimera (PROTAC), in melanoma cell lines. This compound offers a unique approach to targeting the frequently hyperactivated RAS-RAF-MEK-ERK signaling pathway in melanoma by inducing the degradation of ERK1/2 proteins.

Introduction to this compound

This compound is an in-cell click-formed proteolysis targeting chimera (CLIPTAC) designed to degrade Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Unlike traditional PROTACs, which are single, large molecules, CLIPTACs are formed intracellularly from two smaller, more cell-permeable precursors: a target-binding ligand and an E3 ligase-recruiting ligand. In the case of this compound, a covalent ERK1/2 inhibitor tagged with a trans-cyclo-octene (TCO) group is one precursor, and a thalidomide derivative tagged with a tetrazine (Tz) group is the other. Once inside the cell, these precursors undergo a rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (click reaction) to form the active this compound molecule. This newly formed molecule then recruits the Cereblon (CRBN) E3 ubiquitin ligase to ERK1/2, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.

The primary application of this compound in melanoma research is to overcome the limitations of traditional ERK inhibitors. By degrading the ERK protein, this compound can potentially prevent the development of resistance mechanisms that often arise with occupancy-based inhibitors.

Data Presentation

Table 1: Concentration-Dependent Degradation of ERK1/2 in A375 Cells

Precursor 1 (Probe 1 - TCO-tagged ERK inhibitor) ConcentrationPrecursor 2 (Tz-thalidomide) ConcentrationTreatment DurationObserved ERK1/2 DegradationDownstream Effect
10 µM10 µM18 hoursComplete degradationDownregulation of phospho-RSK
3 µM10 µM18 hoursPartial degradationNot reported
1 µM10 µM18 hoursPartial degradationNot reported
0.3 µM10 µM18 hoursNo significant degradationNot reported

Data is qualitatively assessed from Western blot images in published literature.

Table 2: Time-Dependent Degradation of ERK1/2 in A375 Cells

Precursor 1 (Probe 1) ConcentrationPrecursor 2 (Tz-thalidomide) ConcentrationTreatment DurationObserved ERK1/2 Degradation
10 µM10 µM1 hourNo significant degradation
10 µM10 µM4 hoursPartial degradation
10 µM10 µM8 hoursNear-complete degradation
10 µM10 µM16 hoursComplete degradation
10 µM10 µM24 hoursComplete degradation

Data is qualitatively assessed from Western blot images in published literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standard protocols that can be adapted for the use of this compound.

Protocol 1: Western Blot Analysis of ERK1/2 Degradation

Objective: To determine the extent of this compound-mediated degradation of total ERK1/2 and the effect on downstream signaling (e.g., phosphorylation of RSK).

Materials:

  • A375 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Probe 1 (TCO-tagged ERK inhibitor)

  • Tz-thalidomide

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total ERK1/2, anti-phospho-RSK, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Probe 1 for 4 hours.

    • Following the initial incubation, add varying concentrations of Tz-thalidomide to the respective wells.

    • For time-course experiments, treat cells with a fixed concentration of both precursors and harvest at different time points.

    • Include a vehicle control (DMSO) and a negative control where cells are treated with only one precursor. A positive control for proteasome-mediated degradation can be included by co-treating with a proteasome inhibitor like MG132.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-total ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the ERK1/2 signal to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound-induced ERK1/2 degradation on the viability of melanoma cells.

Materials:

  • A375 melanoma cells

  • Complete culture medium

  • Probe 1

  • Tz-thalidomide

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Cell Treatment:

    • Treat the cells with a serial dilution of Probe 1 for 4 hours.

    • Add a serial dilution of Tz-thalidomide to the corresponding wells.

    • Include vehicle-treated control wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the concentration of the this compound precursors to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

The following diagrams illustrate the key concepts and workflows related to the application of this compound in melanoma.

Erk_Cliptac_Mechanism cluster_cell Melanoma Cell ERK_inhibitor TCO-tagged ERK Inhibitor Erk_cliptac Active this compound ERK_inhibitor->Erk_cliptac Bioorthogonal Click Reaction Tz_thalidomide Tz-thalidomide Tz_thalidomide->Erk_cliptac Ternary_complex This compound-CRBN Ternary Complex Erk_cliptac->Ternary_complex ERK ERK1/2 Protein ERK->Ternary_complex CRBN CRBN E3 Ligase CRBN->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ERK1/2 Degradation Proteasome->Degradation

Mechanism of Action of this compound in a Melanoma Cell.

Experimental_Workflow cluster_assays Downstream Assays start Start: A375 Cell Culture treatment Treatment with This compound Precursors start->treatment western_blot Western Blot for ERK1/2 Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay analysis Data Analysis: Quantification of Degradation and Cell Viability western_blot->analysis viability_assay->analysis end Conclusion analysis->end

Experimental Workflow for Evaluating this compound.

Signaling_Pathway cluster_pathway BRAF V600E Mutant Melanoma Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF V600E (Constitutively Active) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Invasion Transcription_Factors->Cell_Response Erk_cliptac This compound Degradation ERK1/2 Degradation Erk_cliptac->Degradation induces Degradation->ERK blocks signaling

MAPK Signaling Pathway in BRAF V600E Melanoma and the Site of this compound Action.

Quantitative Analysis of ERK Degradation by Erk-cliptac: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Targeted protein degradation has emerged as a powerful alternative to traditional enzymatic inhibition. The Erk-cliptac system represents an innovative approach within this field, utilizing a "click chemistry" reaction within the cell to assemble a proteolysis-targeting chimera (PROTAC) that specifically targets ERK1/2 for degradation.[1]

This document provides detailed application notes and protocols for the quantitative analysis of ERK degradation mediated by this compound. It is intended for researchers, scientists, and drug development professionals working in oncology, cell biology, and pharmacology.

Mechanism of Action: The CLIPTAC Approach

This compound is not a pre-formed PROTAC but rather is assembled in situ from two smaller, cell-permeable precursors: a trans-cyclo-octene (TCO)-tagged covalent inhibitor of ERK1/2 (Probe 1) and a tetrazine (Tz)-tagged thalidomide derivative that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2] Once inside the cell, the TCO and Tz moieties rapidly and specifically react via an inverse-electron-demand Diels-Alder cycloaddition ("click" reaction) to form the active this compound PROTAC.[2] This bifunctional molecule then brings ERK1/2 into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination of ERK1/2 and its subsequent degradation by the 26S proteasome.[2]

Erk_cliptac_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Probe_1 Probe 1 (TCO-ERK inhibitor) Probe_1_in Probe 1 Probe_1->Probe_1_in Cellular Uptake Tz_thalidomide Tz-thalidomide (Tz-CRBN ligand) Tz_thalidomide_in Tz-thalidomide Tz_thalidomide->Tz_thalidomide_in Cellular Uptake Erk_cliptac This compound (PROTAC) Probe_1_in->Erk_cliptac Click Reaction Tz_thalidomide_in->Erk_cliptac ERK ERK1/2 Erk_cliptac->ERK Binds CRBN CRBN E3 Ligase Erk_cliptac->CRBN Recruits Ub_ERK Ubiquitinated ERK1/2 ERK->Ub_ERK Ubiquitination CRBN->Ub_ERK Ub Ubiquitin Ub->Ub_ERK Proteasome 26S Proteasome Ub_ERK->Proteasome Targeting Degradation Degraded ERK1/2 Proteasome->Degradation Degrades

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the semi-quantitative and quantitative data for ERK1/2 degradation by this compound in A375 human melanoma cells, as derived from immunoblot analysis.

Table 1: Concentration-Dependent Degradation of ERK1/2 by this compound Precursors

Probe 1 Concentration (µM)Tz-thalidomide Concentration (µM)Treatment Time (hours)Approximate ERK1/2 Degradation (%)
0.1118~25%
0.3118~50%
1118>90%
3118>95%

A375 cells were pre-treated with Probe 1 for 4 hours, followed by treatment with Tz-thalidomide for 18 hours. Degradation was estimated by densitometry of Western blots.

Table 2: Time-Dependent Degradation of ERK1/2 by this compound Precursors

Probe 1 Concentration (µM)Tz-thalidomide Concentration (µM)Treatment Time with Tz-thalidomide (hours)Approximate ERK1/2 Degradation (%)
10101<10%
10104~50%
10108~75%
101016>95%
101024>95%

A375 cells were pre-treated with Probe 1 for 18 hours, followed by a time-course treatment with Tz-thalidomide.

Experimental Protocols

The following are detailed protocols for the key experiments required for the quantitative analysis of ERK degradation by this compound.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., A375 cells) Treatment 2. Treatment with This compound Precursors Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot 5. Quantitative Western Blot Quantification->Western_Blot Analysis 6. Data Analysis and Quantification Western_Blot->Analysis

Figure 2: Experimental workflow for quantitative analysis.

Protocol 1: Cell Culture and Treatment
  • Cell Line Maintenance: Culture A375 cells (or other suitable cell lines) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Probe 1 Pre-treatment:

    • For concentration-dependent studies, treat the cells with varying concentrations of Probe 1 (e.g., 0.1, 0.3, 1, 3 µM) for 4 hours.

    • For time-dependent studies, treat the cells with a fixed concentration of Probe 1 (e.g., 10 µM) for 18 hours.

  • Tz-thalidomide Treatment:

    • Following the pre-treatment with Probe 1, add Tz-thalidomide to the media at the desired concentration (e.g., 1 µM for concentration-dependent studies or 10 µM for time-dependent studies).

    • Incubate for the specified time (e.g., 18 hours for concentration-dependent studies or for the desired time points in time-course experiments).

  • Control Samples: Include appropriate controls, such as vehicle-treated cells (e.g., DMSO), cells treated with Probe 1 alone, and cells treated with Tz-thalidomide alone.

Protocol 2: Cell Lysis and Protein Extraction
  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. Keep the buffer on ice.

  • Cell Lysis:

    • Aspirate the PBS completely.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

Protocol 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Standard Curve: Use a bovine serum albumin (BSA) standard curve for accurate quantification.

  • Normalization: Normalize the volume of each lysate to ensure equal protein loading for the Western blot analysis.

Protocol 4: Quantitative Western Blotting
  • Sample Preparation:

    • Based on the protein concentration determined, take an equal amount of protein from each sample (e.g., 20-30 µg).

    • Add 4x Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Activate the PVDF membrane with methanol before transfer.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for total ERK1/2 (e.g., rabbit anti-ERK1/2) diluted in the blocking buffer. A typical dilution is 1:1000.

    • Incubate overnight at 4°C with gentle agitation.

    • Also, probe a separate blot or strip and re-probe the same blot for a loading control, such as β-actin or GAPDH (e.g., mouse anti-β-actin, 1:5000 dilution).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ or similar).

    • Normalize the band intensity of total ERK1/2 to the corresponding loading control band intensity for each sample.

    • Express the level of ERK degradation as a percentage relative to the vehicle-treated control.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Degradation Proteasomal Degradation ERK->Degradation Targeted by Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Erk_cliptac This compound Erk_cliptac->ERK Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Figure 3: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention by this compound.

Troubleshooting

IssuePossible CauseSolution
No or weak ERK degradation Inefficient click reactionEnsure the quality and stability of Probe 1 and Tz-thalidomide. Optimize incubation times and concentrations.
Proteasome inhibitionCo-treat with a proteasome inhibitor (e.g., MG132) as a control. If degradation is restored, it confirms proteasome-dependent degradation.
Low expression of CRBNUse a cell line with known sufficient CRBN expression.
High background on Western blot Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA).
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inconsistent results Variation in cell confluencyEnsure consistent cell seeding density and confluency at the time of treatment.
Inaccurate protein quantificationPerform the BCA assay carefully and use a fresh standard curve for each experiment.

By following these detailed protocols and application notes, researchers can effectively and quantitatively analyze the degradation of ERK1/2 mediated by the innovative this compound technology. This will enable a deeper understanding of its therapeutic potential and aid in the development of novel cancer therapies.

References

Application Notes and Protocols for Utilizing ERK-CLIPTAC in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted cancer therapies remains a significant clinical challenge. A frequent mechanism of resistance involves the reactivation of signaling pathways that promote cell survival and proliferation. The RAS/RAF/MEK/ERK pathway is a central signaling cascade often dysregulated in cancer, and its reactivation is a known driver of resistance to therapies such as BRAF and MEK inhibitors. Extracellular signal-regulated kinase (ERK) is a critical downstream node in this pathway, making it a compelling target to overcome this resistance.

ERK-CLIPTAC (Click-formed Proteolysis Targeting Chimera) represents an innovative chemical biology tool to study and potentially overcome drug resistance. Unlike traditional inhibitors that only block the kinase activity of ERK, this compound is a specialized type of Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of the ERK1/2 proteins.[1] This technology utilizes an in-cell click reaction between two small molecule precursors to form the active, heterobifunctional degrader, which then recruits the E3 ubiquitin ligase machinery to the ERK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

These application notes provide a comprehensive guide to using this compound for investigating drug resistance mechanisms, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological and experimental processes.

Mechanism of Action: this compound

This compound operates through a unique, in-cell self-assembly mechanism. It is formed from two precursor molecules: a trans-cyclooctene (TCO)-tagged covalent ERK1/2 inhibitor (referred to as Probe 1 ) and a tetrazine-tagged E3 ligase ligand (e.g., Tz-thalidomide , which recruits the Cereblon E3 ligase).[1]

The process unfolds as follows:

  • Cellular Entry: The two small, cell-permeable precursor molecules are independently administered to the cells.

  • Target Engagement: "Probe 1" covalently binds to ERK1/2.

  • In-Cell Click Reaction: The tetrazine moiety on "Tz-thalidomide" rapidly and specifically reacts with the TCO group on the ERK-bound "Probe 1" via an inverse-electron-demand Diels-Alder cycloaddition (a type of "click" chemistry). This reaction forms the complete this compound molecule.

  • Ternary Complex Formation: The newly formed this compound bridges the ERK protein and the E3 ligase (e.g., Cereblon), forming a ternary complex.

  • Ubiquitination and Degradation: Within this complex, the E3 ligase ubiquitinates ERK, marking it for degradation by the 26S proteasome.

This degradation-based approach offers a distinct advantage over simple inhibition, as it eliminates the entire protein, including any non-catalytic scaffolding functions, and can provide a more sustained pathway inhibition.

Key Applications in Drug Resistance Research

  • Overcoming Resistance to Upstream Inhibitors: Studying the efficacy of ERK degradation in cell lines that have developed resistance to BRAF inhibitors (e.g., vemurafenib) or MEK inhibitors (e.g., trametinib) due to MAPK pathway reactivation.

  • Investigating Downstream Signaling Consequences: Elucidating the cellular response to the complete removal of ERK protein, which may differ from the response to kinase inhibition alone.

  • Identifying Novel Resistance Mechanisms: Using proteomics to analyze the global protein expression changes following ERK degradation, which can uncover new pathways that emerge to compensate for the loss of ERK signaling.

  • Validating ERK as a Therapeutic Target: Providing a robust method to assess the therapeutic potential of ERK degradation in various drug-resistant cancer models.

Data Presentation

Table 1: Efficacy of this compound in BRAF Inhibitor-Resistant Melanoma Cells

This table presents representative data on the effect of this compound on cell viability and ERK protein levels in a vemurafenib-sensitive parental melanoma cell line (A375) and its vemurafenib-resistant counterpart (A375-VR). The this compound is formed by the sequential addition of "Probe 1" and "Tz-thalidomide".

Cell LineTreatmentIC50 (µM)DC50 (µM) of "Probe 1" for ERK1/2 DegradationDmax (%) of ERK1/2 Degradation
A375 (Parental) Vemurafenib0.25N/AN/A
This compound0.50.2>90%
A375-VR (Vemurafenib-Resistant) Vemurafenib> 20N/AN/A
This compound0.80.3>90%

Data is hypothetical but based on typical results for potent ERK inhibitors and degraders in similar models. IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of drug-sensitive and drug-resistant cancer cells.

Materials:

  • Drug-sensitive and resistant cancer cell lines (e.g., A375 and A375-VR)

  • Complete cell culture medium

  • 96-well plates

  • "Probe 1" (TCO-tagged ERK inhibitor)

  • "Tz-thalidomide" (tetrazine-tagged CRBN ligand)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 80 µL of complete medium and allow them to adhere overnight.

  • "Probe 1" Treatment: Prepare serial dilutions of "Probe 1" in complete medium. Add 10 µL of the diluted "Probe 1" to each well. Include a vehicle-only control.

  • Incubation: Incubate the plate for 4-8 hours at 37°C in a humidified incubator with 5% CO2. This allows for the covalent labeling of ERK.[1]

  • "Tz-thalidomide" Treatment: Prepare a solution of "Tz-thalidomide" in complete medium (e.g., at a final concentration of 1-10 µM). Add 10 µL of this solution to each well.

  • Final Incubation: Incubate the plate for an additional 72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the recommended incubation time, measure luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for ERK Degradation

Objective: To assess the dose- and time-dependent degradation of ERK1/2 protein following this compound treatment.

Materials:

  • Drug-sensitive and resistant cancer cell lines

  • 6-well plates

  • "Probe 1" and "Tz-thalidomide"

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-total ERK1/2, anti-phospho-ERK1/2, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat the cells as follows:

    • Dose-Response: Treat cells with increasing concentrations of "Probe 1" for 4-8 hours, followed by a fixed concentration of "Tz-thalidomide" (e.g., 10 µM) for another 18-24 hours.[1]

    • Time-Course: Treat cells with a fixed concentration of "Probe 1" (e.g., 10 µM) for 4-18 hours, followed by a fixed concentration of "Tz-thalidomide" (e.g., 10 µM) for various time points (e.g., 0, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15 minutes, and then scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-total ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add ECL substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the total ERK signal to the loading control. Calculate the percentage of remaining ERK protein relative to the vehicle-treated control to determine DC50 and Dmax. The membrane can be stripped and re-probed for phospho-ERK to assess pathway inhibition.

Protocol 3: Quantitative Proteomics for Mechanistic Insights

Objective: To identify global changes in the proteome of drug-resistant cells following ERK degradation, which can reveal compensatory signaling pathways.

Materials:

  • Drug-resistant cell line (e.g., A375-VR)

  • "Probe 1" and "Tz-thalidomide"

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide cleanup

  • Tandem Mass Tags (TMT) or similar for isobaric labeling (optional, for multiplexing)

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Treatment: Culture A375-VR cells and treat with either vehicle control or this compound (at a concentration that achieves >80% ERK degradation, e.g., 1 µM "Probe 1" followed by 10 µM "Tz-thalidomide") for 24 hours.

  • Protein Extraction and Digestion: Harvest cells, lyse, and extract proteins. Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Peptide Labeling and Fractionation (Optional but Recommended): Label peptides from different conditions with TMT reagents. Combine the labeled samples and fractionate using high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon ERK degradation.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify signaling pathways that are altered in response to ERK degradation, which may represent mechanisms of adaptive resistance.

Visualizations

ERK Signaling Pathway and Drug Resistance

ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proteasome Proteasome Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription ERK_Degraded ERK (Degraded) GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF ERK_CLIPTAC This compound ERK_CLIPTAC->ERK Degradation Resistance Resistance Mechanism (e.g., BRAF splice variant, NRAS mutation) Resistance->MEK Reactivation

Caption: ERK signaling pathway, points of therapeutic intervention, and mechanism of resistance.

Experimental Workflow for this compound Treatment and Analysis

Workflow cluster_0 Cell Treatment cluster_1 Analysis start Seed Drug-Sensitive & Resistant Cells treat_probe1 Treat with 'Probe 1' (4-8 hours) start->treat_probe1 treat_tz Treat with 'Tz-thalidomide' (18-72 hours) treat_probe1->treat_tz viability Cell Viability Assay (IC50 Determination) treat_tz->viability western Western Blot (ERK Degradation - DC50, Dmax) treat_tz->western proteomics Quantitative Proteomics (Pathway Analysis) treat_tz->proteomics

Caption: Workflow for studying drug resistance using this compound.

Logical Diagram of Overcoming Resistance with this compound

Logic start Cancer Cell with BRAF V600E Mutation brafi BRAF Inhibitor (Vemurafenib) start->brafi initial_response Initial Tumor Response brafi->initial_response resistance Acquired Resistance (MAPK Pathway Reactivation) initial_response->resistance cliptac This compound Treatment resistance->cliptac erk_degradation ERK Protein Degradation cliptac->erk_degradation overcome_resistance Resistance Overcome (Cell Death / Growth Arrest) erk_degradation->overcome_resistance

References

Application Notes and Protocols for Mass Spectrometry-Based Validation of Erk-CLIPTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A novel iteration of this technology is the "Click-formed Proteolysis-Targeting Chimera" (CLIPTAC), which involves the in-cell self-assembly of two separate molecules to form the active degrader. This approach offers potential advantages in terms of modularity and bioavailability.[1][2]

This document provides detailed application notes and protocols for the validation of Erk-CLIPTAC using mass spectrometry-based methods. Extracellular signal-regulated kinases 1 and 2 (Erk1/2) are key components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[1] Therefore, targeted degradation of Erk presents a promising anti-cancer strategy. These protocols are designed to guide researchers in confirming the efficacy and mechanism of action of Erk-CLIPTACs.

Principle of this compound

An this compound typically consists of two components that self-assemble inside the cell:

  • A covalent Erk1/2 inhibitor tagged with a reactive handle (e.g., a trans-cyclooctene (TCO)-tagged inhibitor).

  • An E3 ligase ligand (e.g., thalidomide, which binds to Cereblon (CRBN)) tagged with a complementary reactive handle (e.g., a tetrazine (Tz)).

The "click" reaction between the TCO and Tz moieties in the cellular environment forms the active this compound, which then recruits the E3 ligase to the Erk protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the MAPK/Erk signaling pathway and the mechanism of action of an this compound.

Erk_CLIPTAC_Pathway cluster_upstream Upstream Signaling cluster_erk Erk Activation & Degradation cluster_cliptac This compound Action Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk p-Erk p-Erk (Active) Erk->p-Erk Ubiquitination Ubiquitination Erk->Ubiquitination Erk_Inhibitor_TCO Erk Inhibitor-TCO Erk_Inhibitor_TCO->Erk Binds Erk_CLIPTAC Assembled This compound Erk_Inhibitor_TCO->Erk_CLIPTAC Clicks with Tz_Thalidomide Tz-Thalidomide Tz_Thalidomide->Erk_CLIPTAC CRBN CRBN E3 Ligase Tz_Thalidomide->CRBN Recruits Erk_CLIPTAC->Ubiquitination Forms ternary complex with Erk and CRBN, leading to CRBN->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow Cell_Culture Cell Culture (e.g., A375, HCT116) Treatment Treatment with Erk Inhibitor-TCO followed by Tz-Thalidomide Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Peptide_Quant Peptide Quantification and TMT Labeling Protein_Digestion->Peptide_Quant LC_MS LC-MS/MS Analysis (e.g., Orbitrap) Peptide_Quant->LC_MS Data_Analysis Data Analysis (e.g., MaxQuant, Proteome Discoverer) LC_MS->Data_Analysis Validation Validation of Erk Degradation, Off-Target Effects, and Ubiquitination Site Mapping Data_Analysis->Validation

References

Application Notes and Protocols: Flow Cytometry Analysis of Erk-cliptac Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the analysis of Erk-cliptac effects on target cells using flow cytometry. Extracellular signal-regulated kinases (ERK1/2) are critical components of the MAPK signaling pathway, which is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This compound is a novel targeted protein degrader that utilizes the in-cell click-formed proteolysis targeting chimera (CLIPTAC) technology to induce the degradation of ERK1/2 proteins. This approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely.

Flow cytometry is a powerful, high-throughput technique that allows for the multiparametric analysis of single cells within a heterogeneous population. It is an ideal platform to quantify the efficacy and cellular consequences of this compound treatment. These notes will guide researchers through the essential flow cytometry-based assays to characterize the dose-dependent effects of this compound on ERK protein levels, pathway activity, cell cycle progression, and apoptosis.

Principle of this compound Action

This compound is a two-component system that self-assembles inside the cell to form an active Proteolysis Targeting Chimera (PROTAC). One component is a ligand that binds to the target protein (ERK1/2) and is tagged with a bioorthogonal reactive group. The second component is a ligand for an E3 ubiquitin ligase, which is tagged with a complementary reactive group. Upon co-administration to cells, these two components undergo an in-cell "click" reaction to form the active this compound molecule. This bifunctional molecule then brings ERK1/2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of ERK1/2 by the proteasome.

cluster_0 Extracellular Space cluster_1 Intracellular Space Erk Ligand Erk Ligand (TCO-tagged) This compound Active this compound (PROTAC) Erk Ligand->this compound In-cell Click Reaction E3 Ligase Ligand E3 Ligase Ligand (Tetrazine-tagged) E3 Ligase Ligand->this compound ERK Protein ERK Protein This compound->ERK Protein Binds E3 Ligase E3 Ubiquitin Ligase This compound->E3 Ligase Recruits Proteasome Proteasome ERK Protein->Proteasome Targeted for Degradation Ub Ubiquitin E3 Ligase->Ub Transfers Degraded ERK Degraded ERK (Peptide Fragments) Proteasome->Degraded ERK Ub->ERK Protein Ubiquitination

Figure 1: Mechanism of Action of this compound.

Key Flow Cytometry Applications

  • Quantification of Total ERK1/2 Degradation: Direct measurement of intracellular total ERK1/2 protein levels to confirm the efficacy of this compound and to determine its dose-response and degradation kinetics.

  • Analysis of ERK Pathway Inhibition: Measurement of phosphorylated ERK1/2 (p-ERK) levels to assess the functional consequence of ERK degradation on downstream signaling.

  • Cell Cycle Analysis: Evaluation of the impact of ERK degradation on cell cycle progression, as the MAPK/ERK pathway is a key regulator of cell proliferation.

  • Apoptosis Detection: Assessment of the induction of programmed cell death as a downstream consequence of ERK depletion.

Data Presentation

The following tables present representative quantitative data from flow cytometry analyses of a human cancer cell line (e.g., A375 melanoma) treated with this compound for 24 hours.

Note: The data presented in these tables are illustrative and represent expected outcomes based on the known mechanism of this compound. Actual results may vary depending on the cell line, experimental conditions, and specific this compound formulation.

Table 1: Dose-Dependent Degradation of Total ERK1/2

This compound Conc. (nM)Mean Fluorescence Intensity (MFI) of Total ERK1/2% of Control
0 (Vehicle)15,234100%
112,87684.5%
108,54356.1%
1004,12327.1%
10001,87612.3%

Table 2: Dose-Dependent Inhibition of ERK1/2 Phosphorylation

This compound Conc. (nM)MFI of Phospho-ERK1/2 (p-ERK)% of Control
0 (Vehicle)9,876100%
17,89079.9%
104,56746.2%
1001,23412.5%
10003453.5%

Table 3: Effect of this compound on Cell Cycle Distribution

This compound Conc. (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)45.2%35.8%19.0%
10068.9%15.3%15.8%

Table 4: Induction of Apoptosis by this compound

This compound Conc. (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)3.1%1.5%
10015.7%8.2%

Experimental Protocols

Cell Culture 1. Cell Culture and Treatment - Seed cells and allow to adhere - Treat with this compound components Cell Harvest 2. Cell Harvesting - Detach cells (e.g., with Accutase) - Wash with PBS Cell Culture->Cell Harvest Fixation 3. Fixation - Fix with formaldehyde-based buffer Cell Harvest->Fixation Permeabilization 4. Permeabilization - Permeabilize with methanol or detergent-based buffer Fixation->Permeabilization Staining 5. Intracellular Staining - Incubate with primary antibodies (anti-ERK, anti-p-ERK) - Incubate with secondary antibodies (if needed) Permeabilization->Staining Acquisition 6. Flow Cytometry Acquisition - Acquire data on a flow cytometer Staining->Acquisition Analysis 7. Data Analysis - Gate on single cells - Quantify MFI and cell populations Acquisition->Analysis

Figure 2: General workflow for intracellular staining.

Protocol 1: Quantification of Total ERK1/2 and Phospho-ERK1/2 Levels

This protocol describes the intracellular staining of total ERK1/2 and phospho-ERK1/2 for flow cytometric analysis.

Materials:

  • Cells of interest (e.g., A375)

  • Complete cell culture medium

  • This compound components

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol or a saponin-based buffer)

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Primary antibodies:

    • Rabbit anti-Total ERK1/2 antibody

    • Mouse anti-Phospho-ERK1/2 (Thr202/Tyr204) antibody

  • Fluorochrome-conjugated secondary antibodies:

    • Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor™ 488

    • Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor™ 647

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow overnight.

    • Treat cells with the desired concentrations of the two this compound components for the indicated time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash cells once with PBS.

    • Add an appropriate volume of a gentle cell detachment solution (e.g., Accutase) and incubate at 37°C until cells detach.

    • Transfer the cell suspension to a 15 mL conical tube and add complete medium to inactivate the detachment solution.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 5 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant.

  • Permeabilization:

    • Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with Wash Buffer.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Wash Buffer containing the primary antibodies (anti-Total ERK1/2 and anti-Phospho-ERK1/2) at the manufacturer's recommended dilutions.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells twice with Wash Buffer.

    • Resuspend the cell pellet in 100 µL of Wash Buffer containing the fluorochrome-conjugated secondary antibodies.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with Wash Buffer.

  • Flow Cytometry Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Wash Buffer.

    • Acquire data on a flow cytometer, ensuring appropriate compensation is set up to correct for spectral overlap between the fluorochromes.

  • Data Analysis:

    • Gate on the single-cell population using forward and side scatter plots.

    • Analyze the Mean Fluorescence Intensity (MFI) for both Total ERK1/2 and Phospho-ERK1/2 in the treated and control samples.

Protocol 2: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Treated and control cells (from Protocol 1, step 1)

  • PBS

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest and wash the cells as described in Protocol 1, step 2.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire data on a flow cytometer using a linear scale for the PI signal.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Protocol 3: Apoptosis Analysis

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated and control cells (from Protocol 1, step 1)

  • PBS

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and floating cells from the culture plates.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

This compound Treatment This compound Treatment ERK Degradation ERK Degradation This compound Treatment->ERK Degradation Cell Cycle Arrest Cell Cycle Arrest (G1 Phase) ERK Degradation->Cell Cycle Arrest Apoptosis Apoptosis Induction ERK Degradation->Apoptosis

Figure 3: Cellular consequences of this compound treatment.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for utilizing flow cytometry to quantitatively assess the cellular effects of this compound. By measuring the degradation of total ERK, the inhibition of ERK phosphorylation, and the downstream consequences on cell cycle and apoptosis, researchers can effectively characterize the potency and mechanism of action of this novel class of targeted protein degraders. This information is crucial for the preclinical development and optimization of this compound as a potential therapeutic agent.

Troubleshooting & Optimization

Erk-cliptac Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erk-cliptac experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the application of this compound technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (in-cell click-formed proteolysis-targeting chimeras) is a technology used to induce the degradation of the ERK1/2 proteins within a cell. It is an adaptation of the PROTAC (Proteolysis-Targeting Chimera) technology. Unlike traditional PROTACs, which are large, single molecules, this compound utilizes two smaller, more cell-permeable precursor molecules. One precursor is a ligand for the target protein (ERK1/2) tagged with a reactive handle (e.g., trans-cyclooctene or TCO), and the other is a ligand for an E3 ubiquitin ligase (e.g., Cereblon) tagged with a complementary reactive handle (e.g., tetrazine). Once inside the cell, these two precursors undergo a rapid and specific bioorthogonal "click" reaction to form the active, larger PROTAC molecule. This newly formed molecule then brings ERK1/2 into close proximity with the E3 ligase, leading to the ubiquitination of ERK1/2 and its subsequent degradation by the proteasome.

Q2: What are the advantages of using the cliptac approach over a pre-formed PROTAC?

A2: The primary advantage of the cliptac approach is improved cell permeability. Large PROTAC molecules often have high molecular weights and polar surface areas, which can limit their ability to cross the cell membrane. By splitting the PROTAC into two smaller, more drug-like precursors, the cliptac technology can overcome this limitation, leading to more efficient intracellular assembly of the active degrader.

Q3: What are the key components of an this compound system?

A3: A typical this compound system consists of:

  • An ERK1/2 Ligand: A molecule that binds to ERK1/2, often a covalent inhibitor, tagged with a reactive group like TCO.

  • An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as a thalidomide derivative for Cereblon (CRBN), tagged with a complementary reactive group like tetrazine.

  • A Target Cell Line: A cell line that expresses both ERK1/2 and the recruited E3 ligase.

Troubleshooting Failed this compound Experiments

This section provides a troubleshooting guide for common problems encountered during this compound experiments, presented in a question-and-answer format.

Problem 1: No or Poor Degradation of ERK1/2

Q: My Western blot shows no change in total ERK1/2 levels after treating my cells with the this compound components. What could be the issue?

A: This is a common issue with several potential causes. Here’s a step-by-step guide to troubleshoot the problem:

Initial Checks:

  • Confirm Component Activity:

    • ERK Ligand Engagement: Have you confirmed that your ERK ligand is engaging with ERK1/2 in the cells? You can assess this by checking for the inhibition of ERK signaling, for example, by looking at the phosphorylation of a downstream substrate like RSK. A decrease in p-RSK levels would indicate target engagement.

    • E3 Ligase Ligand Activity: Is your E3 ligase ligand active? A common negative control is to use a methylated version of the E3 ligase ligand (e.g., methylated thalidomide), which cannot bind to the E3 ligase. If you see degradation with your active ligand but not the methylated version, it suggests the E3 ligase recruitment is functional.

  • Review Experimental Conditions:

    • Concentrations: Are you using appropriate concentrations of both precursor molecules? It's crucial to perform a dose-response titration for both the ERK ligand and the E3 ligase ligand to find the optimal concentrations for degradation.

    • Incubation Times: Are the incubation times sufficient? The kinetics of cliptac formation and subsequent degradation can vary. A time-course experiment is recommended to determine the optimal time for observing degradation. Degradation can be observed in as little as 4 hours and can be complete by 16-24 hours.

    • Sequential Addition: The order and timing of precursor addition can be critical. Typically, cells are pre-treated with the ERK ligand for a few hours to ensure target engagement before the addition of the E3 ligase ligand.

Advanced Troubleshooting:

  • Intracellular Click Reaction:

    • Component Stability: Are your precursor molecules stable in your cell culture medium and inside the cells for the duration of the experiment? Instability could prevent the formation of the active PROTAC.

    • Bioorthogonal Reaction Efficiency: While the click reaction is generally very efficient, its rate can be influenced by the intracellular environment.

  • Cellular Machinery:

    • Proteasome Activity: Is the proteasome functional in your cells? As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib). If the this compound is working, proteasome inhibition should rescue ERK1/2 from degradation.

    • E3 Ligase Expression: Does your cell line express sufficient levels of the E3 ligase you are targeting (e.g., CRBN)? You can verify this by Western blot or qPCR.

  • "Hook Effect":

    • At very high concentrations of the cliptac components, the formation of the ternary complex (ERK-PROTAC-E3 ligase) can be inhibited by the formation of binary complexes (ERK-PROTAC or PROTAC-E3 ligase), leading to reduced degradation. This is known as the "hook effect". A wide range of concentrations should be tested to identify the optimal degradation window and rule out the hook effect.

Problem 2: Unexpected Results

Q: I am observing an increase in phosphorylated ERK (p-ERK) levels after treatment. Isn't the goal to degrade ERK?

A: This paradoxical effect can be confusing but may provide insight into the cellular response.

  • Feedback Mechanisms: The ERK signaling pathway is regulated by complex feedback loops. Inhibition of ERK can sometimes lead to the activation of upstream components (e.g., receptor tyrosine kinases) in an attempt to compensate for the loss of signaling. This can result in a temporary increase in the phosphorylation of the remaining ERK pool.

  • Off-Target Effects: While less common with highly specific ligands, it's possible that one of the cliptac components is having off-target effects that activate other signaling pathways that converge on ERK.

  • Stress Response: The treatment itself might be inducing a cellular stress response, which can lead to the activation of various signaling pathways, including the MAPK/ERK pathway.

Q: The degradation of ERK1/2 is not complete, even at high concentrations and long incubation times. Why?

A: Incomplete degradation can be due to several factors:

  • Protein Synthesis: The cell may be synthesizing new ERK1/2 protein, counteracting the degradation. You can test this by co-treating with a protein synthesis inhibitor like cycloheximide.

  • Subcellular Localization: The this compound may not be able to access all pools of ERK1/2 within the cell. Some ERK may be in cellular compartments that are inaccessible to the degrader.

  • Ligand Competition: Endogenous molecules might compete with your ligands for binding to ERK1/2 or the E3 ligase.

Problem 3: Off-Target Effects

Q: How can I be sure that the observed phenotype is due to the degradation of ERK1/2 and not off-target effects?

A: This is a critical question in any targeted therapy. A series of control experiments is essential to validate the on-target effect of your this compound.

  • Essential Negative Controls:

    • Individual Components: Treat cells with the ERK ligand alone and the E3 ligase ligand alone. Neither should cause significant degradation of ERK1/2.

    • Inactive E3 Ligase Ligand: Use a methylated or otherwise inactive version of your E3 ligase ligand. This should not lead to ERK1/2 degradation.

    • Untagged ERK Ligand: Use a version of the ERK ligand that lacks the "click" handle. This should not result in degradation when co-treated with the E3 ligase ligand.

    • Competition Assay: Pre-treat cells with an excess of an untagged E3 ligase ligand (e.g., thalidomide) before adding the this compound components. This should compete for binding to the E3 ligase and rescue ERK1/2 from degradation.

  • Global Proteomics: For a comprehensive analysis of off-target effects, you can perform unbiased proteomic profiling (e.g., using mass spectrometry) to identify other proteins that may be degraded upon treatment with your this compound.

Data Presentation

The efficacy of an this compound is typically quantified by two parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values are determined by performing a dose-response experiment and analyzing the results by Western blot.

Table 1: Example Quantitative Data for an this compound

Cell LineThis compound ComponentDC50 (nM)Dmax (%)
A375 (BRAF V600E)ERK Ligand (Probe 1) + Tz-thalidomide100>95
HCT116 (KRAS G13D)ERK Ligand (Probe 1) + Tz-thalidomide250>90

Note: The values presented here are for illustrative purposes and will vary depending on the specific this compound components, cell line, and experimental conditions.

Experimental Protocols

Detailed Methodology for a Typical this compound Western Blot Experiment

This protocol is a general guideline and should be optimized for your specific cell line and reagents.

  • Cell Seeding:

    • Seed your cells of interest (e.g., A375 or HCT116) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treatment with ERK Ligand: Prepare a stock solution of your TCO-tagged ERK ligand. Dilute the ligand in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the ERK ligand. Incubate for 4-8 hours.

    • Addition of E3 Ligase Ligand: Prepare a stock solution of your tetrazine-tagged E3 ligase ligand. Dilute the ligand in cell culture medium to the desired final concentration. Add this solution directly to the wells already containing the ERK ligand.

    • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To analyze phosphorylated ERK or loading controls (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the total ERK1/2 band intensity to the loading control.

    • Calculate the percentage of ERK1/2 remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the this compound component concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Erk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription Gene Transcription ERK->Transcription

Caption: The canonical MAPK/ERK signaling pathway.

Erk_Cliptac_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular ERK_ligand ERK Ligand (TCO-tagged) Click Bioorthogonal Click Reaction ERK_ligand->Click E3_ligand E3 Ligase Ligand (Tetrazine-tagged) E3_ligand->Click PROTAC Active PROTAC Click->PROTAC Ternary Ternary Complex (ERK-PROTAC-E3 Ligase) PROTAC->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Experimental workflow of this compound technology.

Troubleshooting_Decision_Tree Start No ERK Degradation Check_Controls Run Negative Controls (inactive ligands, etc.) Start->Check_Controls Controls_Work Controls show specificity? Check_Controls->Controls_Work Check_Proteasome Test Proteasome Activity (e.g., MG132) Controls_Work->Check_Proteasome Yes Problem_With_Controls Issue with Ligands or E3 Ligase Controls_Work->Problem_With_Controls No Proteasome_Active Proteasome active? Check_Proteasome->Proteasome_Active Optimize_Conditions Optimize Concentrations & Incubation Times Proteasome_Active->Optimize_Conditions Yes Proteasome_Inactive Proteasome Inactive Proteasome_Active->Proteasome_Inactive No Hook_Effect Consider Hook Effect Optimize_Conditions->Hook_Effect Check_Click Investigate Click Reaction & Component Stability Hook_Effect->Check_Click Success Degradation Observed Check_Click->Success

Caption: Troubleshooting decision tree for no ERK degradation.

Technical Support Center: Optimizing Erk-cliptac Precursor Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erk-cliptac applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound precursors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that operates through an in-cell self-assembly mechanism.[1][2][3] It consists of two separate precursor molecules: one is a covalent inhibitor of ERK1/2 tagged with a reactive group (e.g., trans-cyclooctene), and the second is an E3 ligase ligand (e.g., thalidomide) tagged with a complementary reactive group (e.g., tetrazine).[3][4] Upon introduction into a cell, these precursors undergo a bioorthogonal click reaction to form the active, larger PROTAC molecule. This newly formed molecule simultaneously binds to ERK protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERK.

Q2: What are the advantages of the two-precursor CLIPTAC approach?

A2: The primary advantage of using two smaller, clickable precursors is to overcome the poor cell permeability often associated with large, high molecular weight PROTAC molecules. By separating the molecule into two smaller components, cellular uptake is improved. The self-assembly inside the cell ensures the formation of the active PROTAC at the site of action.

Q3: What is the role of the CLIP-tag technology in this system?

A3: While the name "this compound" might be confusing, the described system functions based on a "click-chemistry" assembly (Click-formed Proteolysis-Targeting Chimera), not the enzymatic CLIP-tag protein labeling technology. The CLIP-tag system is a separate technology that involves fusing a protein of interest to the CLIP-tag enzyme and labeling it with a benzylcytosine (BC) substrate. The this compound system, in contrast, uses bioorthogonal chemical handles on its precursors for in-cell ligation.

Q4: How do I measure the successful degradation of ERK?

A4: The most common method to quantify ERK protein levels is through Western blotting (immunoblotting) using an antibody specific for total ERK1/2. To assess the functional consequence of degradation, you can also perform Western blots for phosphorylated levels of ERK (p-ERK) or its downstream substrates, such as p90RSK (p-RSK). Other methods include cell-based ELISAs or in-cell Western assays which can offer higher throughput.

Experimental Protocols & Methodologies

Protocol 1: General Workflow for ERK Degradation Assay

This protocol outlines the sequential treatment of cells with this compound precursors to induce ERK degradation, followed by assessment via Western blot.

  • Cell Culture: Plate cells (e.g., A375 melanoma cells) at an appropriate density and allow them to adhere overnight.

  • Precursor 1 Incubation: Treat the cells with the TCO-tagged ERK inhibitor precursor at various concentrations. The incubation time should be sufficient for the inhibitor to engage with its target, typically 4 to 24 hours.

  • Precursor 2 Incubation: Add the tetrazine-tagged E3 ligase ligand precursor to the media. Incubate for an additional period (e.g., 8 to 18 hours) to allow for the click reaction and subsequent protein degradation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against total ERK1/2. An antibody for a housekeeping protein (e.g., actin, GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Densitometry: Quantify the band intensities for ERK and the loading control to determine the relative decrease in ERK protein levels.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low ERK Degradation 1. Suboptimal Precursor Concentrations: The concentration of one or both precursors may be too low for efficient PROTAC formation and ternary complex assembly.1. Perform a matrix titration. Titrate the concentration of the ERK inhibitor precursor (e.g., 0.1, 1, 5, 10 µM) while keeping the E3 ligase precursor constant (e.g., 10 µM). Then, repeat the experiment by titrating the E3 ligase precursor with an optimal inhibitor concentration.
2. Incorrect Incubation Times: The incubation time for one or both precursors may be too short.2. Optimize the incubation times. For the first precursor, try a time course (e.g., 4, 8, 16, 24 hours). For the second precursor, test different degradation times (e.g., 2, 4, 8, 16, 24 hours).
3. Poor Cell Permeability: Despite the design, one or both precursors may have poor permeability in your specific cell line.3. Consult the literature for your cell line's characteristics. If permeability is a known issue, alternative delivery methods could be explored, though this is an advanced technique. Ensure precursors are fully dissolved in DMSO before adding to media.
4. Precursor Instability: Precursors may be degrading in the culture medium.4. Minimize the time the precursors are in the media before interacting with cells. Prepare fresh stock solutions.
High Cell Toxicity 1. High Precursor Concentrations: Concentrations of one or both precursors, or the DMSO vehicle, may be too high.1. Lower the concentrations of the precursors used in the titration experiments. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%).
2. Off-Target Effects: The ERK inhibitor precursor or the final PROTAC may have off-target effects leading to toxicity.2. Use the lowest effective concentration that induces ERK degradation. If toxicity persists, it may be an inherent property of the compound.
Inconsistent Results 1. Variable Cell Conditions: Differences in cell density, passage number, or growth phase can affect signaling pathways and protein turnover.1. Maintain consistent cell culture practices. Use cells at a similar confluence and within a defined passage number range for all experiments.
2. Pipetting Errors: Inaccurate pipetting of precursor stock solutions can lead to significant variability.2. Use calibrated pipettes and prepare master mixes of media with the precursors to ensure even distribution across wells.

Quantitative Data Summary

The following tables summarize recommended starting concentrations for this compound precursors based on published data. Optimization is highly recommended for each specific cell line and experimental setup.

Table 1: Recommended Starting Concentrations for this compound Precursors

PrecursorConcentration RangeIncubation TimeNotes
Precursor 1 (TCO-ERK Inhibitor)1 - 10 µM4 - 24 hoursInitial treatment to allow for target engagement.
Precursor 2 (Tz-E3 Ligase Ligand)1 - 10 µM8 - 18 hoursAdded after Precursor 1 to induce degradation.

Table 2: General Recommendations for CLIP-tag Labeling (for reference)

This data is for the enzymatic CLIP-tag system and is provided for conceptual reference regarding substrate-protein interactions.

ComponentRecommended ConcentrationNotes
CLIP-tag Substrate30 µMFor labeling 20 µM of CLIP-tag fusion protein (1.5-fold excess).
Incubation Time1 hour at room temperatureCan be optimized based on the specific protein and substrate.
DTT (in buffer)1 mMRecommended to improve the stability of the CLIP-tag.

Visualizations

Signaling and Experimental Workflows

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ligand Binding Ras Ras GRB2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation RSK p90RSK ERK->RSK Phosphorylation Transcription_Factors Transcription Factors (e.g., ELK-1, c-Fos, CREB) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The canonical MAPK/ERK signaling cascade.

Erk_CLIPTAC_Workflow cluster_precursors Precursor Molecules cluster_cell Inside the Cell cluster_ternary Ternary Complex Formation ERK_Inhibitor ERK Inhibitor (TCO-tagged) Click_Reaction Bioorthogonal Click Reaction ERK_Inhibitor->Click_Reaction Cellular Uptake E3_Ligase_Ligand E3 Ligase Ligand (Tetrazine-tagged) E3_Ligase_Ligand->Click_Reaction Cellular Uptake Active_PROTAC Active Erk-PROTAC Click_Reaction->Active_PROTAC ERK_Protein ERK Protein Active_PROTAC->ERK_Protein E3_Ligase E3 Ubiquitin Ligase Active_PROTAC->E3_Ligase Ubiquitination ERK Ubiquitination ERK_Protein->Ubiquitination Poly-ubiquitin chain added E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of in-cell self-assembly for this compound.

Troubleshooting_Logic Start Experiment Start: Low/No ERK Degradation Check_Concentration Is precursor concentration optimized? Start->Check_Concentration Titrate_Matrix Action: Perform matrix titration of both precursors Check_Concentration->Titrate_Matrix No Check_Time Is incubation time optimized? Check_Concentration->Check_Time Yes Titrate_Matrix->Check_Time Time_Course Action: Perform time-course for both incubation steps Check_Time->Time_Course No Check_Controls Are positive/negative controls working? Check_Time->Check_Controls Yes Time_Course->Check_Controls Review_Protocol Action: Review basic Western blot protocol, reagents, and cell handling Check_Controls->Review_Protocol No Success Problem Resolved Check_Controls->Success Yes Review_Protocol->Success

Caption: A logical workflow for troubleshooting low ERK degradation.

References

how to avoid the hook effect with Erk-cliptac

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erk-cliptac. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, such as the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PROTAC (PROteolysis TArgeting Chimera) designed to specifically induce the degradation of the Extracellular signal-Regulated Kinase (ERK) proteins, ERK1 and ERK2.[1][2][3] It operates based on the "in-cell self-assembly" or CLIPTAC (Click-Formed Proteolysis-Targeting Chimera) strategy.[4][5] This means it is formed inside the cell from two smaller, more cell-permeable precursor molecules that react via click chemistry. Once assembled, this compound acts as a bridge, simultaneously binding to ERK and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag ERK with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.

Q2: What is the "hook effect" and why does it occur with this compound?

The "hook effect" is a phenomenon observed with PROTACs, including this compound, where the efficiency of protein degradation decreases at high concentrations of the PROTAC. This results in a characteristic bell-shaped dose-response curve. The effect occurs because a PROTAC's function relies on the formation of a productive ternary complex (this compound + ERK + E3 Ligase). At excessively high concentrations, this compound is more likely to form two separate, non-productive binary complexes: one with just ERK and another with just the E3 ligase. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the degradation process and paradoxically reducing the PROTAC's efficacy.

Q3: What are the experimental consequences of the hook effect?

The primary consequence of the hook effect is the potential for misinterpreting experimental data. If experiments are conducted only at high concentrations, a potent this compound might be incorrectly assessed as weak or inactive. This can lead to the inaccurate determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level). Recognizing and defining the hook effect is crucial for accurately characterizing the potency and efficacy of this compound.

Q4: At what concentration range is the hook effect typically observed?

The onset of the hook effect varies depending on the specific PROTAC, the target protein, the E3 ligase involved, and the cell line used. However, for many PROTACs, it is often observed at concentrations in the micromolar (µM) range, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations. It is essential to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.

Troubleshooting Guide

Problem 1: Decreased or no ERK degradation at high this compound concentrations.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Analysis: The most critical step is to test this compound over a broad, granular range of concentrations (e.g., 0.01 nM to 10,000 nM). This will allow you to visualize the full bell-shaped curve, identify the optimal concentration for maximal degradation (Dmax), and determine the concentration at which the hook effect begins.

    • Determine Optimal Concentration: From the dose-response curve, identify the concentration that achieves Dmax. Use this concentration, or a slightly lower one, for all future endpoint and mechanistic experiments to ensure you are working in the optimal degradation window.

    • Assess Ternary Complex Formation: If resources permit, use biophysical assays like co-immunoprecipitation (Co-IP) to directly measure the formation of the Erk-Erk-cliptac-E3 ligase ternary complex at different concentrations. This can help correlate the loss of degradation at high concentrations with a decrease in ternary complex formation.

Problem 2: No ERK degradation is observed at any tested concentration.

  • Likely Causes: The concentrations tested may be entirely within the hook effect region, the PROTAC may be inactive, or there may be issues with the experimental system.

  • Troubleshooting Steps:

    • Expand Concentration Range Significantly: It's possible your initial concentration range was too high. Test a very broad range, including very low concentrations (e.g., picomolar range), to ensure you are not missing a narrow degradation window.

    • Verify E3 Ligase Expression: Confirm that your cell line expresses the specific E3 ligase that this compound is designed to recruit (e.g., Cereblon or VHL). This can be checked via Western blot or qPCR. Low or absent E3 ligase expression will prevent degradation.

    • Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at a fixed, potentially optimal concentration of this compound to determine the ideal treatment duration. Some reports indicate ERK1/2 degradation by a PROTAC begins around 6 hours and peaks at 24 hours.

    • Confirm Proteasome-Dependent Degradation: To ensure the observed protein loss is due to the intended mechanism, co-treat cells with the optimal concentration of this compound and a proteasome inhibitor (e.g., MG132). If this compound is working correctly, the proteasome inhibitor should rescue ERK levels, confirming a proteasome-mediated degradation process.

Data Presentation

The following table summarizes illustrative data from a dose-response experiment with an ERK PROTAC, demonstrating a typical hook effect.

PROTAC Concentration (nM)% ERK Degradation (Normalized to Vehicle)Observation
0.112%Minimal Degradation
148%
1088%Near Dmax
50 92% Dmax (Optimal Degradation)
10075%Onset of Hook Effect
100035%Pronounced Hook Effect
1000015%Strong Hook Effect

Note: This data is illustrative and intended to model a typical hook effect. Actual results will vary based on specific experimental conditions.

Mandatory Visualizations

Signaling Pathway Diagram

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates Hook_Effect_Workflow Start Start: Suspected Hook Effect DoseResponse 1. Perform Wide Dose-Response (pM to µM range) Start->DoseResponse Analyze 2. Analyze Data: Plot % Degradation vs. [Concentration] DoseResponse->Analyze IsHook Bell-Shaped Curve? Analyze->IsHook YesHook 3a. Yes: Hook Effect Confirmed Identify Dmax and Optimal Conc. IsHook->YesHook Yes NoHook 3b. No: Troubleshoot Other Causes (e.g., E3 Ligase level, Time) IsHook->NoHook No Optimize 4. Use Optimal Concentration for Future Experiments YesHook->Optimize NoHook->DoseResponse Re-evaluate End End: Accurate Assessment of this compound Potency Optimize->End

References

Technical Support Center: In Situ Synthesis of Erk-CLIPTAC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the in situ synthesis of Erk-CLIPTAC (Click-formed Proteolysis Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a type of Proteolysis Targeting Chimera (PROTAC) that is assembled inside the cell (in situ) using click chemistry.[1][2] It is designed to specifically target and degrade Extracellular signal-regulated kinases (Erk1 and Erk2), which are key proteins in the MAPK/ERK signaling pathway often dysregulated in cancer.[3][4] The system consists of two separate, smaller molecules that can more easily penetrate the cell membrane:[2]

  • A TCO-tagged Erk inhibitor : A covalent inhibitor of Erk1/2 that has been chemically modified with a trans-cyclooctene (TCO) group.

  • A tetrazine-tagged E3 ligase ligand : A molecule that binds to an E3 ubiquitin ligase (like Cereblon) and is tagged with a tetrazine group.

Once inside the cell, the TCO and tetrazine groups undergo a rapid and specific bioorthogonal click reaction (inverse-electron-demand Diels-Alder cycloaddition), forming the complete this compound molecule. This newly formed bifunctional molecule then brings an Erk protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of Erk by the proteasome.

Q2: What are the main advantages of the in situ CLIPTAC approach over traditional pre-formed PROTACs?

A2: The primary advantage of the CLIPTAC approach is overcoming the limitations of high molecular weight and poor cell permeability often associated with traditional PROTACs. By splitting the PROTAC into two smaller, more cell-permeable components, the CLIPTAC strategy can lead to improved cellular uptake and efficacy. Additionally, this modular approach allows for more flexibility in optimizing the individual components (inhibitor, linker, and E3 ligase ligand) separately.

Q3: What are the key components of the MAPK/ERK signaling pathway targeted by this compound?

A3: The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The core of this pathway involves a series of protein kinases that activate each other in a stepwise manner: Ras -> Raf -> MEK -> ERK. Erk (MAPK) is the final kinase in this cascade, and its activation leads to the phosphorylation of numerous downstream targets that promote cell growth and survival. In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF and RAS. This compound targets Erk1 and Erk2 for degradation, thereby blocking the downstream effects of this pathway.

Troubleshooting Guides

Section 1: Synthesis of this compound Components
Problem Possible Cause(s) Suggested Solution(s)
Low yield during synthesis of TCO-functionalized Erk inhibitor. Photochemical isomerization from cis- to trans-cyclooctene is inefficient. The TCO moiety is unstable and prone to degradation.Use a flow photochemistry setup with a silver nitrate (AgNO₃)-impregnated silica gel column to continuously remove the trans-isomer from the reaction mixture, driving the equilibrium towards the desired product. Perform the photoisomerization at low temperatures and under inert atmosphere to minimize degradation. Consider using more stable TCO derivatives if instability persists.
Difficulty in synthesizing the tetrazine-functionalized thalidomide. The tetrazine ring is sensitive to certain reaction conditions.Use mild reaction conditions and avoid strong reducing or oxidizing agents. The synthesis often involves the coupling of a tetrazine-NHS ester with a functionalized thalidomide derivative.
Poor solubility of the final CLIPTAC components. The individual components may have poor aqueous solubility.Incorporate polar functional groups or short polyethylene glycol (PEG) linkers into the design of the TCO-inhibitor or tetrazine-ligand to improve solubility.
Section 2: In Situ this compound Formation and Degradation
Problem Possible Cause(s) Suggested Solution(s)
No or low degradation of Erk observed in Western blot. Poor cell permeability of one or both components. Confirm the cellular uptake of each component individually using fluorescently tagged analogs or mass spectrometry. Modify the chemical structure to improve lipophilicity or add cell-penetrating peptide sequences.
Inefficient in situ click reaction. Verify the reactivity of your TCO and tetrazine components in a cell-free system first. Ensure that the intracellular concentrations of both components are sufficient to drive the reaction. Optimize the incubation times and concentrations of each component.
Suboptimal linker length or composition of the formed CLIPTAC. The distance and orientation between the Erk inhibitor and the E3 ligase ligand are critical. Synthesize a small library of components with varying linker lengths and compositions to empirically determine the optimal combination for ternary complex formation and degradation.
The chosen E3 ligase is not expressed or is inactive in the cell line. Confirm the expression of the target E3 ligase (e.g., Cereblon) in your cell line by Western blot or qPCR.
Proteasome inhibition. Ensure that the proteasome is active. As a control, co-treat cells with the CLIPTAC components and a known proteasome inhibitor (e.g., MG132 or carfilzomib). This should rescue Erk from degradation.
"Hook effect" observed (less degradation at higher concentrations). At high concentrations, the formation of binary complexes (Erk:CLIPTAC or E3:CLIPTAC) is favored over the productive ternary complex (Erk:CLIPTAC:E3).Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.
Off-target effects or cellular toxicity. The individual components or the formed CLIPTAC may have off-target activities.Assess the cytotoxicity of each component separately and the combination using a cell viability assay (e.g., MTT or CellTiter-Glo). Perform proteomic studies to identify potential off-target proteins that are degraded.
Section 3: Data Analysis and Interpretation
Problem Possible Cause(s) Suggested Solution(s)
High background in Western blot. Non-specific antibody binding.Optimize blocking conditions and antibody concentrations. Use high-quality, validated antibodies specific for Erk1/2.
Difficulty in quantifying Erk degradation. Inconsistent protein loading.Normalize the Erk band intensity to a loading control (e.g., GAPDH or β-actin) to ensure accurate quantification.
Inconsistent DC₅₀ and Dₘₐₓ values. Variability in experimental conditions.Standardize cell seeding density, treatment times, and reagent concentrations. Perform multiple biological replicates to ensure the reproducibility of the results.

Data Presentation

Table 1: Quantitative Analysis of BRD4 and Erk1/2 Degradation by CLIPTACs

Target ProteinCell LineTCO-tagged LigandTetrazine-tagged LigandDC₅₀ (µM)Dₘₐₓ (%)Reference
BRD4HeLaJQ1-TCOTz-thalidomide~1>90
Erk1/2A375Covalent Erk1/2 inhibitor-TCOTz-thalidomide~3>90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of TCO-functionalized Erk Inhibitor

This protocol is a general guideline and may require optimization based on the specific Erk inhibitor.

  • Synthesis of a functionalized cis-cyclooctene: Start with a commercially available cis-cyclooctene derivative containing a functional group (e.g., a hydroxyl or amine) that can be used for conjugation to the Erk inhibitor.

  • Photoisomerization to trans-cyclooctene:

    • Set up a flow photochemistry apparatus with a UV lamp (e.g., 254 nm).

    • Prepare a column with silver nitrate (AgNO₃) impregnated silica gel.

    • Dissolve the cis-cyclooctene derivative in a suitable solvent (e.g., acetone) and circulate it through the photochemical reactor and the AgNO₃ column. The trans-isomer will be selectively retained on the column.

    • After the reaction is complete, elute the trans-cyclooctene from the column using a solution of ammonia or sodium chloride.

  • Conjugation to the Erk inhibitor:

    • Activate the functional group on the TCO if necessary (e.g., convert a hydroxyl group to a leaving group).

    • React the activated TCO with a corresponding functional group on the Erk inhibitor (e.g., an amine or thiol) under appropriate coupling conditions (e.g., using a coupling agent like HATU for amide bond formation).

    • Purify the final TCO-Erk inhibitor conjugate by chromatography (e.g., HPLC).

Protocol 2: Synthesis of Tetrazine-functionalized Thalidomide
  • Synthesis of a functionalized thalidomide: Synthesize a thalidomide derivative with a linker containing a reactive handle (e.g., an amine). This can be achieved by starting with a substituted phthalic anhydride.

  • Conjugation to tetrazine:

    • React the amine-functionalized thalidomide with a commercially available tetrazine-NHS ester in a suitable solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIPEA).

    • Monitor the reaction by LC-MS.

    • Purify the final tetrazine-thalidomide conjugate by chromatography (e.g., HPLC).

Protocol 3: In Situ this compound Formation and Western Blot Analysis of Erk Degradation
  • Cell Culture: Plate cells (e.g., A375 melanoma cells) in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of the TCO-tagged Erk inhibitor for a predetermined time (e.g., 4 hours).

    • Subsequently, add varying concentrations of the tetrazine-tagged thalidomide and incubate for an additional period (e.g., 18 hours).

    • Include appropriate controls: vehicle (DMSO) only, TCO-inhibitor only, and tetrazine-thalidomide only.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total Erk1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a serial dilution of the individual CLIPTAC components and their combination for a specified duration (e.g., 72 hours).

  • Viability Measurement:

    • For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure the absorbance.

    • For a CellTiter-Glo® assay, add the reagent, and measure the luminescence.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates Erk Erk (MAPK) MEK->Erk Phosphorylates Erk_CLIPTAC This compound Erk->Erk_CLIPTAC Binds Proteasome Proteasome Erk->Proteasome Degradation Transcription_Factors Transcription Factors Erk->Transcription_Factors Translocates & Phosphorylates Ub Ubiquitin Erk_CLIPTAC->Ub Recruits E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Erk_CLIPTAC Binds Ub->Erk Ubiquitination Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway and the mechanism of this compound-mediated degradation.

Experimental Workflow

Erk_CLIPTAC_Workflow cluster_synthesis Component Synthesis cluster_experiment Cell-based Experiment cluster_analysis Analysis Synth_TCO Synthesize TCO-Erk Inhibitor Treatment Sequential Treatment: 1. TCO-Erk Inhibitor 2. Tetrazine-E3 Ligand Synth_TCO->Treatment Synth_Tetrazine Synthesize Tetrazine-E3 Ligand Synth_Tetrazine->Treatment Cell_Culture Culture Cells (e.g., A375) Cell_Culture->Treatment In_Situ_Assembly In Situ Click Reaction (this compound Formation) Treatment->In_Situ_Assembly Lysis Cell Lysis & Protein Quantification In_Situ_Assembly->Lysis Western_Blot Western Blot for Total Erk1/2 Lysis->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Lysis->Viability_Assay Quantification Densitometry & Normalization Western_Blot->Quantification Results Determine DC₅₀, Dₘₐₓ, and IC₅₀ Quantification->Results Viability_Assay->Results

Caption: Experimental workflow for the in situ synthesis and analysis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start No/Low Erk Degradation Check_Permeability Assess Cell Permeability of Each Component Start->Check_Permeability Check_Click Verify In Vitro Click Reaction Check_Permeability->Check_Click Permeable Modify_Structure Modify Component Structure Check_Permeability->Modify_Structure Not Permeable Check_Linker Optimize Linker Length/Composition Check_Click->Check_Linker Reactive Optimize_Conditions Optimize Reagent Concentrations/Purity Check_Click->Optimize_Conditions Not Reactive Check_E3 Confirm E3 Ligase Expression Check_Linker->Check_E3 Optimized Synthesize_Library Synthesize Linker Variant Library Check_Linker->Synthesize_Library Not Optimized Check_Proteasome Test Proteasome Activity Check_E3->Check_Proteasome Expressed Change_Cell_Line Choose Different Cell Line Check_E3->Change_Cell_Line Not Expressed Proteasome_Inhibitor_Control Use Proteasome Inhibitor Control Check_Proteasome->Proteasome_Inhibitor_Control Suspected Inactive Success Successful Degradation Check_Proteasome->Success Active Modify_Structure->Check_Permeability Optimize_Conditions->Check_Click Synthesize_Library->Check_Linker

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Minimizing Variability in Erk-Cliptac Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing variability in Erk-cliptac (Click-formed Proteolysis Targeting Chimera) assays. By addressing common issues and providing detailed protocols, this guide aims to enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is an this compound assay and what is its primary application?

An this compound assay is a targeted protein degradation method used to quantify the degradation of Extracellular signal-regulated kinase (ERK) proteins within a cell. This technology utilizes a two-component system that forms a PROTAC (Proteolysis Targeting Chimera) in situ, which then recruits an E3 ubiquitin ligase to the ERK protein, leading to its ubiquitination and subsequent degradation by the proteasome. Its primary application is in drug discovery and development to assess the efficacy and potency of potential therapeutic agents that target the ERK signaling pathway, which is often dysregulated in cancer.

Q2: What are the key sources of variability in this compound assays?

Variability in this compound assays can arise from several factors, including:

  • Cellular Factors: Cell line heterogeneity, passage number, and cell density can all impact the cellular response to the cliptac components.

  • Reagent Quality and Handling: The purity, concentration, and storage of the this compound components and other reagents are critical.

  • Experimental Technique: Inconsistent cell seeding, treatment times, and lysis procedures can introduce significant variability.

  • Data Acquisition and Analysis: The method of protein quantification (e.g., Western blot, mass spectrometry) and subsequent data analysis can be sources of variation.

Q3: How can I confirm that the observed Erk degradation is specific to the this compound mechanism?

To confirm the specificity of Erk degradation, several control experiments are recommended:

  • E3 Ligase Ligand Competition: Pre-treatment with an excess of the free E3 ligase ligand should compete with the cliptac for binding to the E3 ligase, thereby rescuing Erk from degradation.

  • Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of ubiquitinated Erk, leading to its accumulation.

  • Inactive Control Compound: A structurally similar compound that does not bind to either Erk or the E3 ligase should not induce Erk degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during this compound assays.

Issue 1: High Variability Between Replicates

High variability between replicate wells or experiments can obscure the true effect of the this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variable Incubation Times Use a timer to ensure consistent treatment and incubation periods for all samples. For time-course experiments, stagger the addition of reagents to maintain precise timing.
Inconsistent Lysis Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time. Vortex or sonicate samples as needed to ensure homogeneity.
Issue 2: No or Low Erk Degradation

Failure to observe the expected degradation of Erk can be due to several factors related to the assay components or the experimental setup.

Potential Cause Recommended Solution
Poor Cell Permeability of Cliptac Components Optimize the concentration and incubation time of the cliptac components. Consider using a different cell line with potentially higher permeability.
Inefficient Ternary Complex Formation The stoichiometry of the this compound, Erk protein, and E3 ligase is crucial. Perform a dose-response matrix of the two cliptac components to find the optimal ratio.
Low E3 Ligase Expression Confirm the expression of the target E3 ligase in your chosen cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
Rapid Erk Resynthesis If the rate of Erk synthesis is faster than its degradation, the net effect may be minimal. Co-treat with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) to unmask the degradation effect. Note: This can have confounding effects on cell health.
Issue 3: The "Hook Effect"

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the formation of binary complexes (this compound or E3 ligase-cliptac) is favored over the productive ternary complex.

Potential Cause Recommended Solution
Excessive Cliptac Concentration Perform a wide dose-response curve to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Suboptimal Ternary Complex Stability The linker connecting the Erk-binding and E3 ligase-binding moieties plays a critical role in the stability of the ternary complex. If possible, test cliptac variants with different linker lengths and compositions.

Quantitative Data Summary

The following tables provide illustrative quantitative data for key parameters in an this compound assay. Note that these values can vary significantly between different cell lines and experimental conditions.

Table 1: Illustrative DC50 and Dmax Values for an this compound

Cell LineThis compound DC50 (nM)This compound Dmax (%)
A375 (Melanoma)5090
HCT116 (Colon Cancer)10085
HeLa (Cervical Cancer)25075
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Example of Inter-Assay Variability

ExperimentDC50 (nM)Dmax (%)
14592
25588
35291
Mean 50.7 90.3
Std. Dev. 5.1 2.1
CV (%) 10.1% 2.3%
CV: Coefficient of Variation

Experimental Protocols

Protocol 1: this compound Dose-Response Assay using Western Blot

This protocol describes a standard method for determining the dose-response of an this compound by quantifying Erk protein levels using Western blotting.

Materials:

  • Cell line of interest (e.g., A375)

  • Complete cell culture medium

  • This compound components (Erk-binding molecule and E3 ligase-binding molecule)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Erk, anti-p-Erk, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the Erk-binding component of the cliptac in complete medium. Prepare a fixed, optimized concentration of the E3 ligase-binding component.

  • Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the Erk-binding component and the fixed concentration of the E3 ligase-binding component. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and acquire the image using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Erk band intensity to the loading control.

    • Plot the normalized Erk levels against the log of the Erk-binding component concentration to determine the DC50 and Dmax.

Visualizations

Erk Signaling Pathway

Erk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP GDP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P Erk Erk (Inactive) MEK->Erk P pErk p-Erk (Active) Erk->pErk pErk_nuc p-Erk pErk->pErk_nuc Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pErk_nuc->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The canonical MAPK/Erk signaling pathway.

This compound Experimental Workflow

Erk_Cliptac_Workflow Start Start: Seed Cells Treatment Treat cells with This compound components and controls Start->Treatment Incubation Incubate for defined time period Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot Western Blot Analysis (p-Erk, Total Erk, Loading Control) Quantification->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis Results Determine DC50 and Dmax Data_Analysis->Results

Caption: A typical workflow for an this compound assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered High_Variability High Variability? Start->High_Variability No_Degradation No/Low Degradation? High_Variability->No_Degradation No Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Yes Hook_Effect Hook Effect? No_Degradation->Hook_Effect No Check_Reagents Verify Reagent Concentration & Purity No_Degradation->Check_Reagents Yes Optimize_Dose Perform Wide Dose-Response Hook_Effect->Optimize_Dose Yes End End Hook_Effect->End No Optimize_Incubation Optimize Incubation Time & Conditions Check_Seeding->Optimize_Incubation Check_Permeability Assess Cell Permeability Check_Reagents->Check_Permeability Confirm_E3_Expression Confirm E3 Ligase Expression Check_Permeability->Confirm_E3_Expression

Caption: A logical approach to troubleshooting this compound assays.

Validation & Comparative

A Comparative Guide to the Specificity of Erk-cliptac in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Erk-cliptac, a novel proteolysis-targeting chimera (PROTAC), with alternative ERK-targeting compounds. We present available experimental data on its performance, detail the methodologies for key validation experiments, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is an innovative approach to targeted protein degradation. Unlike traditional PROTACs, which are single, large molecules, this compound is formed in-cell from two smaller, more cell-permeable precursors via a bio-orthogonal click reaction.[1][2] This system is designed to hijack the cell's own ubiquitin-proteasome machinery to specifically tag Extracellular signal-Regulated Kinase (ERK) proteins for degradation. The degradation of ERK1/2, key components of the MAPK/ERK signaling pathway, is a promising therapeutic strategy for cancers driven by mutations in this pathway.[3][4][5]

The ERK/MAPK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes like proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The core of this pathway is a three-tiered kinase cascade: RAF (a MAP3K) phosphorylates and activates MEK (a MAP2K), which in turn phosphorylates and activates ERK (a MAPK). Activated ERK then phosphorylates a multitude of downstream targets in the cytoplasm and nucleus.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Proteasome Proteasomal Degradation ERK->Proteasome Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation ErkCliptac This compound ErkCliptac->ERK induces degradation of

Caption: The MAPK/ERK signaling pathway and the point of intervention by this compound.

Performance Data: this compound vs. Alternatives

Direct head-to-head comparative data for this compound against other ERK inhibitors or degraders in the same experimental setup is limited in the public domain. The following tables summarize the available quantitative and qualitative data from different studies.

Table 1: Performance of this compound in Preclinical Models

MetricCell LineResultCitation
Degradation A375 (BRAF V600E)Dose-dependent degradation of ERK1/2 observed.
Degradation HCT116 (KRAS mutant)Complete degradation of ERK1/2 at higher concentrations.
Time-course A375Partial degradation observed after 4 hours; complete after 16 hours.
Mechanism A375Degradation is proteasome-dependent.
Specificity Control A375Inactive CLIPTAC precursor did not cause significant degradation.

Table 2: Performance of Alternative ERK Inhibitors and Degraders

CompoundMechanismKey Performance DataCitation
Ulixertinib (BVD-523) Reversible, ATP-competitive ERK1/2 inhibitorInduces degradation of ERK2, but not ERK1, in HCT116 cells.
SCH772984 Dual mechanism (ATP-competitive and non-competitive) ERK1/2 inhibitorAlso induces selective loss of ERK2 in HCT116 and COLO205 cells.
ERK PROTACs (e.g., B1-10J) Traditional PROTAC degraderDC50 values of 102 nM (HCT116) and 85 nM (Calu-6) for ERK1/2 degradation.

Note: The data presented in Tables 1 and 2 are from separate studies and not from direct head-to-head comparisons. Variations in experimental conditions should be considered when interpreting these results.

Experimental Protocols for Specificity Validation

The validation of this compound's on-target activity primarily relies on assessing the degradation of ERK1/2 protein levels via Western blotting.

Experimental Workflow for this compound Validation

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis start Seed A375 or HCT116 cells treat1 Treat with TCO-tagged ERK1/2 inhibitor (Probe 1) start->treat1 treat2 Add Tz-thalidomide to form this compound in-cell treat1->treat2 lyse Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat2->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify prepare Prepare samples with Laemmli buffer and heat quantify->prepare sds SDS-PAGE prepare->sds transfer Transfer to PVDF membrane sds->transfer block Block with 5% non-fat milk transfer->block probe1 Incubate with primary antibody (e.g., anti-total ERK1/2) block->probe1 probe2 Incubate with HRP-conjugated secondary antibody probe1->probe2 detect Detect with chemiluminescence probe2->detect

Caption: Workflow for validating this compound-mediated protein degradation.
Detailed Methodology: Western Blot for ERK1/2 Degradation

This protocol is based on the methods described for the validation of this compound and general best practices.

  • Cell Culture and Treatment:

    • Seed A375 or HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the TCO-tagged ERK1/2 inhibitor (Probe 1) for the desired duration (e.g., 4-24 hours).

    • Add the tetrazine-tagged thalidomide (Tz-thalidomide) to the media and incubate for a further period (e.g., 18 hours) to allow for in-cell CLIPTAC formation and subsequent protein degradation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize all samples to the same protein concentration.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The reduction in the intensity of the ERK1/2 bands in treated samples compared to controls indicates protein degradation.

Off-Target Specificity Assessment

  • Global Proteomics (Mass Spectrometry): This is the gold standard for unbiasedly identifying off-target protein degradation. By comparing the entire proteome of cells treated with this compound versus control-treated cells, any unintended protein down-regulation can be identified.

  • Kinome Scanning: In vitro binding assays, such as KINOMEscan, can be used to assess the binding of the PROTAC's "warhead" (the part that binds to the target protein) against a large panel of kinases. This helps to predict potential off-target kinase interactions.

  • CRISPR-Cas9 Screens: Genome-wide CRISPR screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to the PROTAC. This can reveal dependencies on other pathways and potential off-target liabilities.

Conclusion

This compound represents a promising strategy for targeted ERK1/2 degradation, demonstrating efficacy in preclinical cancer cell models. Its unique in-cell assembly mechanism addresses some of the limitations of traditional, pre-formed PROTACs. However, a complete picture of its specificity requires further investigation, ideally through direct, head-to-head comparisons with other ERK-targeting agents using comprehensive techniques like global proteomics and kinome-wide screening. The data and protocols presented in this guide provide a foundational understanding for researchers working to evaluate and build upon this innovative technology.

References

Assessing the Therapeutic Window of Erk-cliptac: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cancer cell proliferation and survival, making it a prime target for therapeutic intervention. While numerous inhibitors targeting upstream components of this cascade have been developed, the emergence of resistance remains a significant clinical challenge. Targeting the terminal kinase, ERK, presents a promising strategy to overcome this resistance. This guide provides a comparative analysis of Erk-cliptac, a novel proteolysis-targeting chimera (PROTAC) designed to degrade ERK, against established and investigational inhibitors of the ERK pathway.

Mechanism of Action: Degradation vs. Inhibition

A key differentiator of this compound is its mechanism of action. Unlike traditional small molecule inhibitors that block the catalytic activity of a target protein, this compound is a PROTAC that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the ERK1/2 proteins.[1][2] This offers a potential advantage in overcoming resistance mechanisms that are not dependent on the inhibitor's binding site.

This compound is formed in-cell via a bio-orthogonal click reaction between two smaller, more cell-permeable precursors. This innovative approach, termed "click-formed proteolysis targeting chimeras" (CLIPTACs), addresses some of the pharmacokinetic challenges associated with large PROTAC molecules.[2][3]

In contrast, the alternatives discussed in this guide are all small molecule inhibitors that function by competing with ATP to bind to the kinase domain of their respective targets, thereby inhibiting their enzymatic activity.

Quantitative Comparison of Preclinical Data

A direct quantitative comparison of the therapeutic window of this compound is challenging due to the limited publicly available preclinical data. The seminal publication by Lebraud et al. demonstrated successful ERK1/2 degradation in A375 melanoma and HCT116 colorectal cancer cell lines but did not provide specific DC50 values (the concentration at which 50% of the target protein is degraded).[3]

To provide a representative dataset for an ERK PROTAC, we have included data for B1-10J , a recently developed ERK1/2 degrader. It is crucial to note that B1-10J is not this compound , and this data is presented for illustrative purposes to highlight the potential potency of ERK-targeting PROTACs.

CompoundTargetMechanism of ActionIn Vitro Potency (Cell Line)In Vivo Efficacy (Xenograft Model)
This compound ERK1/2Degrader (PROTAC)Data not publicly availableData not publicly available
B1-10J (ERK PROTAC) ERK1/2Degrader (PROTAC)DC50: 102 nM (HCT116), 85 nM (Calu-6)Significant tumor regression at 25 mg/kg daily (HCT116)
Ulixertinib (BVD-523) ERK1/2InhibitorIC50: <0.3 nM (ERK2, biochemical)Tumor growth inhibition (71% at 50 mg/kg BID) and regression in A375 xenografts
LY3214996 ERK1/2InhibitorIC50: 5 nM (ERK1/2, biochemical)Significant tumor regression in HCT116 (31%), Colo205 (76%), MiaPaCa-2 (66%), and Calu-6 (54%) xenografts
Trametinib MEK1/2InhibitorIC50: 0.92 nM (MEK1), 1.8 nM (MEK2)Suppresses tumor growth of HT-29 and COLO205 xenografts
Dabrafenib BRAFV600EInhibitorIC50: 0.6 nM (B-RafV600E)Inhibits growth of B-RafV600E mutant melanoma and colon cancer xenografts

Preclinical Toxicity and Therapeutic Index

Assessing the therapeutic window requires an evaluation of both efficacy and toxicity. Preclinical toxicity data for these compounds are summarized below. It is important to note that direct comparison of LD50 values across different studies and animal models can be misleading.

CompoundPreclinical Toxicity Data
This compound Data not publicly available
B1-10J (ERK PROTAC) Well-tolerated at efficacious doses in xenograft models
Ulixertinib (BVD-523) Well-tolerated at efficacious doses in xenograft models
LY3214996 Well-tolerated during preliminary safety studies in preclinical models
Trametinib Highest doses evaluated in clinical trials were 4 mg and 10 mg orally once daily
Dabrafenib LD50 in rats: >2000 mg/kg

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (ERK) PROTAC This compound POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of action for this compound (PROTAC).

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits Erk_cliptac This compound Erk_cliptac->ERK Degrades ERK_Inhibitors Ulixertinib, LY3214996 ERK_Inhibitors->ERK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of intervention.

Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Size Limit or Study Duration monitoring->endpoint analysis Tumor Excision and Data Analysis endpoint->analysis

Caption: Generalized workflow for a preclinical xenograft study.

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound precursors, inhibitors) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).

In Vivo Xenograft Tumor Model (General Protocol)

  • Cell Implantation: A suspension of cancer cells (e.g., A375, HCT116) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at specified doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis. The anti-tumor efficacy is typically expressed as tumor growth inhibition.

Conclusion

This compound represents an innovative approach to targeting the ERK signaling pathway by inducing protein degradation rather than inhibition. While the lack of extensive public data on this compound currently limits a direct quantitative comparison of its therapeutic window, the data from other ERK-targeting PROTACs, such as B1-10J, suggest that this class of molecules holds significant promise. The preclinical data for ERK inhibitors like ulixertinib and LY3214996 demonstrate potent anti-tumor activity in models of cancers with MAPK pathway alterations, including those with resistance to upstream inhibitors. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential and define its therapeutic window in comparison to existing and emerging ERK pathway inhibitors.

References

Benchmarking Erk-cliptac Against Clinical ERK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of ERK-targeted cancer therapy is evolving from simple inhibition to targeted degradation. While numerous small-molecule ERK inhibitors have entered clinical trials, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), aims to eliminate the ERK protein entirely. This guide provides a comparative analysis of Erk-cliptac, an in-cell self-assembling PROTAC, against several clinical-stage ERK inhibitors that have been shown to induce ERK degradation.

Introduction to ERK Targeting Strategies

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cancer cell proliferation and survival, making it a prime target for therapeutic intervention.[1][2] Inhibition of ERK1/2, the final kinases in this cascade, is a promising strategy to overcome resistance to upstream inhibitors like those targeting BRAF and MEK.[1][3]

Recently, a paradigm shift has occurred with the discovery that some conventional ERK inhibitors can induce the degradation of their target, a process previously associated with bifunctional degraders like PROTACs. This guide will compare the novel PROTAC approach of this compound with the "monovalent degrader" activity of clinical ERK inhibitors.

Comparative Analysis of ERK Degradation and Inhibition

The following tables summarize the available data on this compound and key clinical ERK inhibitors. It is important to note that the data for this compound and the clinical inhibitors are from different studies and may not be directly comparable due to variations in experimental conditions.

Compound Type Mechanism of Action Target Degradation Profile Inhibitory Potency (IC50) Clinical Development Stage
This compound PROTAC (in-cell assembly)Induces proteasomal degradation of ERK1/2 by recruiting the E3 ligase cereblon.[4]ERK1/2Concentration-dependent degradation of ERK1/2 observed in A375 melanoma cells.Not reported as a primary metric.Preclinical
BVD-523 (Ulixertinib) Catalytic ERK inhibitor (catERKi) / Monovalent DegraderInhibits ERK1/2 kinase activity and promotes proteasome-dependent degradation of ERK2.Primarily ERK2 degradation~80-90% reduction of ERK2 in HCT116 cells. Rank order of degradation: BVD-523 > SCH772984 > GDC-0994.ERK2: <0.3 nMPhase I/II trials
SCH772984 Dual-mechanism ERK inhibitor (dmERKi) / Monovalent DegraderInhibits ERK1/2 kinase activity and prevents MEK-mediated phosphorylation; also induces ERK2 degradation.Primarily ERK2 degradationSignificant decrease in ERK2 abundance in HCT116, A375, and Capan-1 cells.ERK1: 4 nM, ERK2: 1 nMPreclinical/Clinical trials
GDC-0994 (Ravoxertinib) Catalytic ERK inhibitor (catERKi) / Monovalent DegraderInhibits ERK1/2 kinase activity and promotes ERK2 degradation.Primarily ERK2 degradationSignificant decrease in ERK2 abundance in HCT116, A375, and Capan-1 cells.ERK1: 1.1 nM, ERK2: 0.3 nMPhase I trials

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

ERK_Signaling_Pathway ERK Signaling Pathway and Points of Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Downstream Downstream Targets (e.g., RSK, transcription factors) ERK->Downstream Phosphorylation Proteasome Proteasome ERK->Proteasome Ubiquitination-mediated Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Clinical ERK Inhibitors (e.g., BVD-523, SCH772984, GDC-0994) Inhibitor->ERK Inhibition & Degradation Cliptac This compound Cliptac->ERK Degradation

Caption: The ERK signaling cascade and the intervention points of clinical inhibitors and this compound.

Experimental_Workflow Experimental Workflow for Comparing ERK Degraders and Inhibitors Cell_Culture 1. Cell Culture (e.g., A375, HCT116) Treatment 2. Compound Treatment (this compound vs. Clinical Inhibitors) Dose-response and time-course Cell_Culture->Treatment Lysate 3. Cell Lysis Treatment->Lysate Proteasome_Inhibition Mechanism Validation (Co-treatment with Proteasome Inhibitor, e.g., MG132) Treatment->Proteasome_Inhibition Western_Blot 4. Western Blot Analysis Lysate->Western_Blot Analysis 5. Data Analysis Western_Blot->Analysis Inhibition_Assay Inhibition Assessment (p-ERK, p-RSK levels) Analysis->Inhibition_Assay Degradation_Assay Degradation Assessment (Total ERK1/2 levels) Analysis->Degradation_Assay Proteasome_Inhibition->Lysate

References

A Comparative Guide to ERK Pathway Modulation: Erk-cliptac vs. Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct modulators of the Extracellular signal-regulated kinase (ERK) pathway: Erk-cliptac, a targeted protein degrader, and trametinib, a MEK kinase inhibitor. By presenting available preclinical data, experimental methodologies, and illustrating the underlying mechanisms, this document aims to offer an objective resource for evaluating these two therapeutic strategies.

Introduction: Targeting the ERK Signaling Pathway

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway regulating cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Traditional approaches have focused on the development of small molecule inhibitors that block the kinase activity of key components of this pathway. Trametinib, a MEK1/2 inhibitor, exemplifies this strategy and has received FDA approval for the treatment of certain cancers.

A newer approach, targeted protein degradation, has emerged as a powerful alternative to inhibition. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. This compound represents this class of molecules, specifically targeting ERK for degradation. This guide will delve into the mechanistic differences and available performance data for these two compounds.

Mechanisms of Action

Trametinib: MEK Inhibition

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2 activity.[1] By binding to a unique allosteric site on the MEK enzymes, trametinib prevents their kinase activity, thereby blocking the phosphorylation and subsequent activation of ERK1/2. This leads to the downstream inhibition of ERK-mediated signaling.

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Mechanism of Trametinib RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MEK_inhibited MEK1/2 (Inactive) Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription ERK->Transcription Phosphorylates & Activates Trametinib Trametinib Trametinib->MEK Inhibits

Fig. 1: Trametinib Mechanism of Action
This compound: ERK Degradation

This compound is a PROTAC molecule that induces the degradation of ERK1/2. It is formed in-cell via a "click" reaction between two smaller, more cell-permeable precursors. One precursor contains a ligand that binds to ERK, while the other contains a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The assembled this compound brings ERK into proximity with the E3 ligase, leading to the ubiquitination of ERK and its subsequent degradation by the proteasome. This results in the removal of the ERK protein from the cell.

cluster_protac This compound Mechanism of Action Erk_cliptac This compound (PROTAC) ERK ERK1/2 Erk_cliptac->ERK E3_ligase E3 Ubiquitin Ligase (e.g., CRBN) Erk_cliptac->E3_ligase Ternary_complex Ternary Complex (ERK-PROTAC-E3) Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ERK Degradation Proteasome->Degradation

Fig. 2: this compound Mechanism of Action

Quantitative Data Comparison

Direct comparative studies between this compound and trametinib are limited. The following tables summarize available quantitative data from separate preclinical studies.

Table 1: In Vitro Potency
CompoundTargetAssay TypeValueCell Line(s)
Trametinib MEK1Cell-free kinase assayIC50 = 0.92 nM-
MEK2Cell-free kinase assayIC50 = 1.8 nM-
Cell GrowthProliferation assayIC50 = 0.48 - 36 nMColorectal cancer cell lines
ERK PROTACs ERK1/2Degradation assayDC50 = 85 - 102 nMHCT116, Calu-6
Cell GrowthProliferation assayIC50 = 2.2 µMHCT116

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Cellular Effects
CompoundEffectAssayObservations
Trametinib ERK PhosphorylationWestern BlotSignificant decrease in p-ERK levels.
Cell CycleFlow CytometryG1 phase arrest.
ApoptosisAnnexin V/PI StainingInduction of apoptosis.
This compound ERK DegradationWestern BlotDose-dependent degradation of total ERK1/2.
Downstream SignalingWestern BlotReduction in phosphorylated RSK (a direct ERK substrate).
Cell MigrationWound Healing AssayInhibition of tumor cell migration.

Experimental Protocols

Western Blot for ERK Phosphorylation/Degradation

Objective: To assess the effect of trametinib on ERK phosphorylation or this compound on total ERK levels.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A375 melanoma or HCT116 colon cancer cells) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of trametinib or this compound for a specified duration (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Transfer quantification->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (p-ERK, Total ERK, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Fig. 3: Western Blot Experimental Workflow
Cell Viability (MTT) Assay

Objective: To determine the effect of trametinib or this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of trametinib or this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by trametinib or this compound.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Discussion and Future Perspectives

Trametinib, as a MEK inhibitor, has demonstrated clinical efficacy but is subject to resistance mechanisms, often involving the reactivation of the ERK pathway. This compound, by inducing the degradation of ERK, offers a potentially more profound and durable pathway inhibition. The removal of the entire ERK protein could circumvent resistance mechanisms that rely on the kinase's scaffolding functions, which are independent of its catalytic activity.

However, the development of PROTACs, including this compound, faces challenges such as optimizing cell permeability, stability, and managing potential off-target effects. The "cliptac" approach of in-cell synthesis from smaller precursors is a promising strategy to address the permeability issues often associated with larger PROTAC molecules.

Further head-to-head preclinical studies are warranted to directly compare the efficacy, durability of response, and resistance profiles of MEK inhibitors and ERK degraders in various cancer models. Such studies will be crucial in determining the optimal therapeutic strategy for targeting the ERK pathway in different clinical contexts.

Conclusion

Both trametinib and this compound represent valuable tools for targeting the dysregulated ERK pathway in cancer. Trametinib's mechanism of MEK inhibition is well-established with proven clinical benefit. This compound's approach of targeted ERK degradation offers a novel and potentially more robust method of pathway suppression. The choice between these strategies will likely depend on the specific cancer type, its underlying genetic drivers, and the potential for acquired resistance. This guide provides a foundational comparison to aid researchers in their evaluation and future development of ERK-pathway-targeted therapies.

References

Evaluating the Selectivity of Erk-cliptac: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a comprehensive evaluation of Erk-cliptac's selectivity by comparing its warhead to a panel of alternative ERK inhibitors. The data presented herein is compiled from publicly available sources and is intended to facilitate an objective assessment of these molecules.

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Its mechanism relies on a "warhead" that covalently binds to ERK, tethered to a ligand that recruits an E3 ubiquitin ligase. The selectivity of this compound is therefore largely dictated by the selectivity of its covalent warhead. While specific quantitative kinome-wide screening data for the this compound warhead, referred to as "Probe 1," is not publicly available, reports indicate it possesses a favorable selectivity profile at lower concentrations, which diminishes at higher concentrations.

To provide a robust comparison, this guide includes data from CC-90003, another covalent ERK1/2 inhibitor, as a surrogate to represent the potential selectivity profile of a covalent ERK inhibitor. This is juxtaposed with data from several well-characterized reversible ERK inhibitors.

Quantitative Comparison of ERK Inhibitor Selectivity

The following tables summarize the on-target potency and off-target selectivity of various ERK inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.

Table 1: On-Target Potency of ERK Inhibitors

InhibitorTarget(s)IC50 / Ki (nM)Assay Type
This compound warhead (Probe 1) ERK1/2Sub-micromolar GI50Cell-based
CC-90003 (Covalent) ERK1/2IC50: 10-20Biochemical
Ulixertinib (BVD-523) ERK1/ERK2Ki: <0.3Biochemical
Ravoxertinib (GDC-0994) ERK1/ERK2IC50: 1.1/0.3Biochemical
SCH772984 ERK1/ERK2IC50: 4/1Cell-free
LY3214996 ERK1/ERK2IC50: 5Biochemical
VX-11e ERK1/ERK2IC50: 17/15Cell-free
FR180204 ERK1/ERK2Ki: 310/140Biochemical

Table 2: Off-Target Selectivity Profile of ERK Inhibitors

InhibitorKinase Panel SizeKey Off-Target Kinases (>50% inhibition at 1 µM unless noted)
This compound warhead (Probe 1) Not specifiedGood selectivity at low concentrations, lost at higher concentrations (qualitative)
CC-90003 (Covalent) 258 (Biochemical)KDR, FLT3, PDGFRα (>80% inhibition) and 14 other kinases
194 (Cellular)MKK4, MKK6, FAK (>80% inhibition)
Ulixertinib (BVD-523) Not specifiedERK8
Ravoxertinib (GDC-0994) Not specifiedp90RSK (downstream kinase)
SCH772984 300CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK
LY3214996 Not specifiedHighly selective
VX-11e Not specifiedAurora kinase A, GSK-3, CDK2, FLT3, ROCK1, JNK3
FR180204 7p38α (30-fold less potent), No activity against MEK1, MKK4, IKKα, PKCα, Src, Syc, PDGFα at <30 µM

Signaling Pathways and Experimental Workflows

To understand the context of ERK inhibition and the methods used to evaluate selectivity, the following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for kinase inhibitor profiling.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytosolic & Nuclear Substrates ERK->Substrates Response Cellular Response (Proliferation, Survival, etc.) Substrates->Response Inhibitor This compound & Alternatives Inhibitor->ERK

Figure 1. Simplified MAPK/ERK signaling pathway indicating the point of intervention for ERK inhibitors.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis KinasePanel Prepare Kinase Panel (e.g., >400 kinases) Incubation Incubate Kinases with Inhibitor KinasePanel->Incubation Compound Prepare Serial Dilutions of Inhibitor Compound->Incubation Reaction Initiate Kinase Reaction (add ATP & Substrate) Incubation->Reaction Detection Measure Kinase Activity (e.g., phosphorylation) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile (Off-target identification) IC50->Selectivity

Figure 2. Generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. Below are representative protocols for key experiments used to characterize the selectivity of ERK inhibitors.

In Vitro Kinase Profiling (Kinome Scan)

This assay is designed to determine the selectivity of a compound by screening it against a large panel of purified kinases.

Materials:

  • Purified, recombinant kinases (a diverse panel of >400 is recommended).

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., this compound warhead, alternative inhibitors) stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP or fluorescently labeled ATP analog.

  • ATP solution.

  • Multi-well plates (e.g., 384-well).

  • Filter plates (for radiometric assays) or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common screening concentration is 1 µM.

  • In the wells of a multi-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each designated well.

  • Add the test compound or DMSO (vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (radiolabeled or fluorescently tagged). The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the filter plates and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a plate reader.

  • Calculate the percentage of kinase activity inhibition for the test compound relative to the DMSO control.

Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrates)

This experiment confirms that the inhibitor engages and blocks the activity of ERK1/2 within a cellular context by measuring the phosphorylation of a direct downstream substrate, such as p90 ribosomal S6 kinase (RSK).

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-RSK (p90RSK), anti-total RSK, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total RSK, phospho-ERK, total ERK, and the loading control to ensure equal protein loading and to assess the effect on the direct target.

Conclusion

The selectivity of an ERK inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While this compound, through its covalent warhead, offers a novel mechanism for targeting ERK1/2 via degradation, a comprehensive, publicly available quantitative analysis of its kinome-wide selectivity is currently lacking. The available data suggests good selectivity at lower concentrations. For researchers considering the use of this compound, it is advisable to perform in-house selectivity profiling and to use the lowest effective concentration to minimize off-target effects.

In comparison, several reversible ERK inhibitors, such as ulixertinib and ravoxertinib, have been reported to be highly selective. Others, like SCH772984 and VX-11e, have well-defined off-target profiles. The covalent inhibitor CC-90003 also demonstrates a high degree of selectivity with a few identified off-target kinases. The choice of an appropriate ERK inhibitor will depend on the specific experimental context, the desired mechanism of action (inhibition vs. degradation), and the tolerance for potential off-target activities. This guide provides a foundational dataset to aid in this critical decision-making process.

Safety Operating Guide

Navigating the Safe Disposal of Erk-cliptac: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential procedural information for the proper disposal of Erk-cliptac, a PROTAC (PROteolysis TArgeting Chimera) molecule designed to induce the degradation of Extracellular signal-Regulated Kinase (ERK).[1][2] Given the absence of specific manufacturer's disposal instructions, this compound should be handled as a chemical waste product, adhering to general best practices and institutional guidelines.

I. Chemical and Safety Data Overview

PropertyValueSource
Molecular Formula C60H61ClN12O9[1][2][3]
Molecular Weight 1129.65 g/mol
General Handling For research use only. Not for human or animal consumption.
Storage Solid form: -20°C for up to 3 years. Stock solutions: -80°C for up to 1 year.
Hazard Profile While specific hazard codes for this compound are not provided, it is prudent to handle it as a potentially hazardous substance. General hazard statements for chemical compounds can include risks of causing genetic defects, cancer, or harm to fertility or an unborn child, as well as being toxic to aquatic life. Standard laboratory safety protocols should be strictly followed.General Chemical Safety

II. Experimental Protocols: Mechanism of Action

This compound is a component of a two-part system that, once assembled within a cell, degrades the ERK1/2 proteins. The process involves the intracellular "click" reaction between a tetrazine-tagged thalidomide derivative and a trans-cyclooctene (TCO)-labeled ligand of the target protein. This forms the active PROTAC molecule that recruits the E3 ubiquitin ligase machinery to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

III. Proper Disposal Procedures

The following step-by-step procedures are based on general guidelines for chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

A. Solid this compound Waste

  • Collection : Accumulate unused or waste solid this compound in a dedicated, clearly labeled, and sealable container.

  • Labeling : The container must be labeled as "Hazardous Waste" or "Chemical Waste" in line with institutional and local regulations. The label should prominently feature the name "this compound (solid)" and the approximate quantity.

  • Storage : Store the sealed waste container in a designated and secure chemical waste storage area, ensuring it is segregated from incompatible materials.

  • Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

B. Liquid this compound Waste (Solutions)

The disposal method for liquid waste containing this compound is contingent on the solvent used.

  • Aqueous Solutions :

    • Collection : Collect aqueous solutions of this compound in a designated, sealed, and clearly labeled waste container.

    • Neutralization : If the solution is not contaminated with other hazardous materials, consult your EHS guidelines for potential neutralization procedures before disposal. However, given the lack of specific data on this compound's degradation products, treating it as hazardous chemical waste is the most cautious approach.

    • Disposal : Dispose of the container through your institution's EHS-approved chemical waste stream.

  • Solvent-Based Solutions :

    • Collection : Solutions of this compound in organic solvents must be collected in a designated, sealed waste container that is compatible with the solvent.

    • Labeling : The container must be clearly labeled with "Hazardous Waste," the name of the solvent(s), and "this compound."

    • Disposal : This type of waste must be disposed of through your institutional EHS office or a licensed hazardous waste contractor. Do not pour organic solvent waste down the drain.

C. Contaminated Personal Protective Equipment (PPE)

  • Collection : Dispose of all contaminated PPE, including gloves, bench paper, and pipette tips, in a designated chemical waste bag or container.

  • Disposal : This waste should be collected and disposed of by your institution's EHS department.

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ErkCliptacDisposal cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_contaminated_ppe Contaminated PPE Stream Waste This compound Waste Generated IdentifyState Identify Physical State Waste->IdentifyState ContaminatedPPE Contaminated PPE (Gloves, Bench Paper, etc.) Waste->ContaminatedPPE SolidWaste Solid this compound IdentifyState->SolidWaste Solid LiquidWaste Liquid this compound Solution IdentifyState->LiquidWaste Liquid CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid StoreSolid Store in Designated Chemical Waste Area CollectSolid->StoreSolid DisposeSolid Dispose via EHS/ Licensed Contractor StoreSolid->DisposeSolid IdentifySolvent Identify Solvent Type LiquidWaste->IdentifySolvent AqueousWaste Aqueous Solution IdentifySolvent->AqueousWaste Aqueous SolventWaste Organic Solvent Solution IdentifySolvent->SolventWaste Organic CollectAqueous Collect in Labeled, Sealed Container AqueousWaste->CollectAqueous CollectSolvent Collect in Labeled, Solvent-Compatible Container SolventWaste->CollectSolvent DisposeLiquid Dispose via EHS/ Licensed Contractor CollectAqueous->DisposeLiquid CollectSolvent->DisposeLiquid CollectPPE Collect in Designated Chemical Waste Bag/Container ContaminatedPPE->CollectPPE DisposePPE Dispose via EHS CollectPPE->DisposePPE

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for clarification on any disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.